Methyl 2,6-dichloro-4-fluorobenzoate
Description
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Properties
IUPAC Name |
methyl 2,6-dichloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQKPZQUPFKGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709550 | |
| Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-56-8 | |
| Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,6-dichloro-4-fluorobenzoate
Introduction
Methyl 2,6-dichloro-4-fluorobenzoate is a halogenated aromatic ester of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique substitution pattern, featuring two chlorine atoms ortho to the ester group and a fluorine atom at the para position, imparts distinct electronic and steric properties that make it a valuable building block for novel molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both experimentally derived data for analogous compounds and theoretically predicted values for the target molecule. This document is intended to serve as a technical resource for scientists to inform experimental design, analytical method development, and to anticipate the behavior of this compound in various chemical and biological systems.
Chemical Identity and Structure
The foundational step in understanding the physicochemical profile of a compound is to establish its precise chemical identity.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅Cl₂FO₂ | Calculated |
| Molecular Weight | 223.03 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Precursor CAS | 232275-55-7 (2,6-dichloro-4-fluorobenzoic acid) | [1][2][3][4] |
Physicochemical Properties: A Blend of Analogy and Prediction
Due to the limited availability of direct experimental data for this compound, this section presents a combination of data from its precursor, 2,6-dichloro-4-fluorobenzoic acid, and theoretically predicted values. This approach provides a robust estimation of the compound's characteristics.
Table 2: Physicochemical Properties
| Property | Predicted Value for this compound | Experimental Data for Analogous Compounds | Source |
| Melting Point (°C) | 35-45 (Estimated) | 154-158 (2,6-dichloro-4-fluorobenzoic acid) | [1] |
| Boiling Point (°C) | 240-260 at 760 mmHg (Estimated) | 110 (Methyl 2-chloro-4-fluorobenzoate) | [5] |
| Density (g/cm³) | ~1.45 (Estimated) | 1.314 (Predicted for Methyl 2-chloro-4-fluorobenzoate) | [5] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low aqueous solubility. | - | - |
| logP | ~3.5 (Estimated) | - | [6][7] |
| pKa | Not applicable (Ester) | - | - |
Synthesis and Characterization: An Experimental Perspective
Synthesis Workflow
Caption: A typical workflow for the synthesis of the target compound.
Experimental Protocol: Fischer Esterification
This protocol is a representative method for the synthesis of this compound from its carboxylic acid precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloro-4-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-30 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic and Analytical Characterization
The identity and purity of this compound would be confirmed using a suite of standard analytical techniques. The expected spectral characteristics are outlined below, based on the analysis of similar halogenated benzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to 3 protons for the methyl ester group would likely appear around 3.9 ppm. The aromatic region would show a signal for the two equivalent protons on the benzene ring, likely appearing as a doublet due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR would be more complex. The carbonyl carbon of the ester would resonate in the range of 160-170 ppm. The methyl carbon would appear around 52 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, characteristic of esters, typically in the range of 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching, C-Cl stretching, and C-F stretching vibrations, as well as aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 222, 224, and 226 in a characteristic isotopic pattern for a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Safety and Handling
Based on the safety data for analogous compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Avoid inhalation of dust or vapors and contact with skin and eyes.[2]
Conclusion
This compound is a halogenated aromatic ester with potential applications as a synthetic intermediate. While direct experimental data on its physicochemical properties are scarce, a reliable profile can be constructed through a combination of data from its precursor, analogous compounds, and computational predictions. The synthetic route via Fischer esterification of 2,6-dichloro-4-fluorobenzoic acid is a standard and expectedly efficient method. The analytical characterization would rely on a combination of NMR, IR, and MS to confirm its structure and purity. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and chemical development.
References
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AOBChem. 2,6-Dichloro-4-fluorobenzoic acid. [Link]
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Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
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Eureka | Patsnap. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. [Link]
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PubChem. 2,6-Dichloro-4-fluorobenzoic acid. [Link]
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RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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INDOFINE Chemical Company. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3. [Link]
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SpectraBase. 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. Methyl 4-chloro-2-fluorobenzoate. [Link]
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Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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PubChem. (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate. [Link]
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PubChem. 3,5-Dichlorobenzoic acid. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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An In-Depth Technical Guide to Methyl 2,6-dichloro-4-fluorobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dichloro-4-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring two ortho-chloro substituents and a para-fluoro group, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom, in particular, is a key feature, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics and crop protection agents.
Chemical Identity and Properties
IUPAC Name: this compound
The physicochemical properties of this compound can be inferred from its structure and data on similar compounds. It is expected to be a solid at room temperature with a relatively high boiling point and low solubility in water, but good solubility in common organic solvents.
| Property | Value | Source |
| CAS Number | Not assigned; Precursor Acid: 232275-55-7 | [1][2] |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅Cl₂FO₂ | - |
| Molecular Weight | 223.03 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred |
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 2,6-dichloro-4-fluorobenzoic acid. This reaction is typically carried out under acidic conditions with methanol.
Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from 2,6-dichloro-4-fluorobenzoic acid.
Materials:
-
2,6-dichloro-4-fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dichloro-4-fluorobenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is several hours. A patent for a similar compound, 2,6-dichloro-3-nitrobenzoic acid, describes a reflux time of 5 hours.[3]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
Halogenated benzoic acids and their esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] The specific substitution pattern of this compound makes it a precursor to compounds with potential applications in these areas.
Pharmaceutical Development
The incorporation of a 2,6-dichloro-4-fluorophenyl moiety into a drug candidate can significantly impact its pharmacological profile. The chlorine atoms can modulate the conformation of the molecule and provide sites for further chemical modification, while the fluorine atom can enhance metabolic stability and receptor binding affinity.
-
Kinase Inhibitors: The 2,6-dichlorophenyl group is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site of the enzyme. The addition of a fluorine atom can further enhance these interactions.
-
Anticancer Agents: Many anticancer drugs contain halogenated aromatic rings. The unique electronic properties of the 2,6-dichloro-4-fluorophenyl group can be exploited to design novel compounds with improved efficacy and selectivity.
-
Anti-inflammatory and Analgesic Drugs: Related compounds, such as Methyl 2-chloro-4-fluorobenzoate, are used in the development of anti-inflammatory and analgesic drugs.[5]
Agrochemicals
The development of new herbicides and pesticides often relies on the synthesis of novel halogenated aromatic compounds.
-
Herbicides: The 2,6-dichlorobenzoic acid scaffold is a known component of some herbicides. The introduction of a fluorine atom can lead to new derivatives with improved herbicidal activity and a more favorable environmental profile.
-
Pesticides: Similar to herbicides, the unique structural features of this compound can be utilized to create new insecticides and fungicides with enhanced potency and selectivity.
Logical Relationship Diagram for Applications
Caption: Potential applications of this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, the hazards can be inferred from related compounds.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis from the corresponding carboxylic acid is straightforward, and its unique structural features make it an attractive building block for creating novel, biologically active molecules. Further research into the applications of this compound is warranted and is likely to lead to the discovery of new and improved therapeutic agents and crop protection solutions.
References
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PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). METHYL-2-CHLORO-4-FLUOROBENZOATE. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]
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AOBChem. (n.d.). 2,6-Dichloro-4-fluorobenzoic acid. Retrieved from [Link]
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ResearchGate. (2025, August 7). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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-
CAS Common Chemistry. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]
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Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl). (2021, November 15). Retrieved from [Link]
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A Technical Guide to the Safe Handling of Methyl 2,6-dichloro-4-fluorobenzoate
Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for Methyl 2,6-dichloro-4-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data, expert insights, and established laboratory protocols. By explaining the causality behind safety measures, this whitepaper aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this and similar halogenated aromatic compounds.
Introduction
This compound is a halogenated aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern—two chlorine atoms ortho to the ester and a fluorine atom para—suggests unique reactivity and potential biological activity, making it a valuable building block. However, this same structural complexity necessitates a thorough understanding of its potential hazards. Halogenated organic compounds, as a class, are known for potential toxicity, including irritation and possible long-term health effects upon exposure.[1]
This guide provides a self-validating system for handling this compound, grounded in authoritative sources and established safety principles. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, the precautions outlined are based on a comprehensive analysis of closely related structural analogues, ensuring a conservative and robust approach to safety.
Section 1: Hazard Identification and Risk Assessment
The primary step in safe handling is a thorough understanding of the potential hazards. Based on data from structurally similar compounds, this compound is presumed to be hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The anticipated GHS classifications for this compound are summarized below.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4][6][7] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[4][6][7] |
Toxicological Narrative: The toxicity of halogenated benzoates stems from their ability to interact with biological systems. Skin and eye irritation are common due to the chemical's reactivity.[8] Inhalation of vapors or fine particles can irritate the respiratory tract.[6] Systemic toxicity, particularly potential effects on the liver and kidneys, is a known risk for many halogenated organic compounds, underscoring the importance of minimizing exposure. It is prudent to assume that any new or poorly characterized substance is toxic and to handle it accordingly to minimize risk.
Table 2: Physical and Chemical Properties (Data for isomer Methyl 2-chloro-4-fluorobenzoate) Note: Data for the exact 2,6-dichloro isomer is limited. The following data for a related isomer is provided for estimation purposes. Users must verify properties for their specific material.
| Property | Value | Source |
|---|---|---|
| CAS Number | 85953-29-3 | [5] |
| Molecular Formula | C₈H₆ClFO₂ | [5] |
| Molecular Weight | 188.58 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 103-105 °C at 15 mmHg | [5] |
| Density | ~1.314 g/cm³ (Predicted) |[5] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood . This is critical for preventing the inhalation of vapors, mists, or dust. The work area should also be equipped with an eyewash station and a safety shower in close proximity for immediate emergency use.[5][8]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the chemical.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.
-
Skin Protection: A flame-resistant laboratory coat must be worn and kept fastened.
-
Hand Protection: Chemical-resistant nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.
-
Respiratory Protection: If working outside a fume hood (which is strongly discouraged) or if aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge (Type A or similar) is necessary.[5]
Section 3: Standard Operating Procedures (SOPs)
Adherence to detailed SOPs is crucial for minimizing exposure and ensuring reproducible, safe science.
SOP 1: Weighing and Transferring the Compound
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).
-
Location: Conduct all weighing and transfer operations inside a chemical fume hood.
-
Containment: Place a weigh boat on an analytical balance inside the hood. Tare the balance.
-
Transfer: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Closure: Immediately and tightly close the stock container.
-
Cleanup: Wipe the spatula and any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or acetone), placing the used towel in the designated halogenated solid waste container.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound inside the fume hood.
SOP 2: Solution Preparation and Reaction Setup
-
Preparation: Ensure all glassware is clean, dry, and free of defects.
-
Location: All manipulations must be performed in a chemical fume hood.
-
Procedure:
-
Transfer the weighed solid or stock solution to the reaction vessel.
-
Slowly add solvents and reagents. Be aware of potential exothermic reactions.
-
Ensure the reaction apparatus is securely clamped.
-
-
Monitoring: Continuously monitor the reaction. Do not leave a hazardous experiment unattended.
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air immediately.[5][8] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.[6]
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[6]
-
Collect the contaminated material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]
-
Decontaminate the area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Provide details of the spilled material from a safe location.
-
Section 5: Storage and Waste Management
Proper storage and disposal are critical components of the chemical lifecycle, essential for laboratory safety and environmental protection.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly sealed to prevent moisture ingress and vapor escape.
-
Store containers below eye-level, and do not store large quantities in walk-in cold rooms.
-
Ensure containers are clearly and accurately labeled according to GHS standards.
Waste Management:
-
Categorization: As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.
-
Containers: Waste containers must be robust, leak-proof, and kept closed except when adding waste. They must be clearly labeled with "Halogenated Hazardous Waste" and list the chemical constituents.
-
Empty Containers: Empty containers that held the chemical must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated waste.
-
Disposal: Arrange for waste pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Never pour this chemical down the drain.
Visualization of Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Conclusion
This compound is a valuable synthetic intermediate that can be handled safely by adhering to stringent safety protocols. The core principles of this guide—understanding the hazards, using appropriate engineering controls and PPE, following established SOPs, and preparing for emergencies—form a robust framework for protecting laboratory personnel. By internalizing the causality behind these precautions, researchers can cultivate an environment where scientific advancement and personal safety are mutually reinforcing.
References
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-
Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]
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- Apollo Scientific. (2023, July 5). Methyl 2,4-difluorobenzoate Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- ECHEMI. (n.d.). 4-Chloro-2,6-difluorobenzoic acid SDS, 196194-58-8 Safety Data Sheets.
- Synquest Labs. (n.d.). Methyl 4-fluorobenzoate Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.
- Fisher Scientific. (2015, May 4). Safety Data Sheet - Methyl 4-fluorobenzoate.
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- Angene Chemical. (2021, May 1). Safety Data Sheet.
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Foreword: Navigating the Data Gap for Methyl 2,6-dichloro-4-fluorobenzoate
An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloro-4-fluorobenzoate in Organic Solvents
In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This compound, a halogenated aromatic ester, represents a class of molecules with significant potential as building blocks in medicinal chemistry.[1][2] However, a thorough review of the available scientific literature reveals a conspicuous absence of quantitative solubility data for this specific compound.
This guide, therefore, is engineered to bridge this data gap. Instead of presenting non-existent data, we will equip you, the research and development professional, with the foundational knowledge, predictive insights, and actionable experimental protocols to determine and understand the solubility of this compound. We will delve into the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to generating reliable solubility data.
Physicochemical Profile and Its Implications for Solubility
To predict the solubility of this compound, we must first dissect its molecular structure and infer its physicochemical properties.
-
Molecular Structure:
-
Aromatic Ring: The benzene ring forms a rigid, nonpolar core.
-
Ester Group (-COOCH₃): The methyl ester group introduces polarity and potential for dipole-dipole interactions. It can act as a hydrogen bond acceptor.
-
Halogen Substituents (2,6-dichloro, 4-fluoro): The two chlorine atoms and one fluorine atom are electron-withdrawing and increase the molecule's molecular weight and surface area. Their presence also contributes to the molecule's overall polarity.
-
-
Inferred Properties:
-
Polarity: The molecule possesses both polar (ester, halogens) and nonpolar (aromatic ring) regions, making it moderately polar. The symmetrical placement of the two chlorine atoms may slightly reduce the overall dipole moment.
-
Hydrogen Bonding: The ester's oxygen atoms can accept hydrogen bonds from protic solvents. The absence of acidic protons means it cannot act as a hydrogen bond donor.
-
Molecular Weight: Approximately 221.03 g/mol .
-
Based on these features, we can apply the fundamental principle of "like dissolves like."[3][4] We anticipate that this compound will exhibit favorable solubility in solvents that share its moderate polarity.
A Predictive Solubility Framework
In the absence of empirical data, we can construct a predictive solubility table based on the analysis of analogous compounds and the principles of solvent-solute interactions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the ester group's oxygen atoms, facilitating dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | The dipole-dipole interactions between these solvents and the polar regions of the solute are expected to be strong, leading to good solubility. |
| Nonpolar | Toluene, Hexane | Low to Moderate | While the aromatic ring of toluene may offer some favorable π-π stacking interactions with the benzene ring of the solute, the overall polarity mismatch will likely limit solubility. Hexane, being entirely nonpolar, is expected to be a poor solvent. |
Experimental Protocol for Equilibrium Solubility Determination
This section provides a detailed, self-validating protocol for the quantitative determination of the solubility of this compound. The equilibrium solubility method is a gold-standard technique that measures the concentration of a solute in a saturated solution at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of the Stock Standard for Quantification:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
From this stock, prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
-
S (g/L) = Concentration from calibration curve (g/L) × Dilution factor
-
-
Experimental Workflow Diagram
Caption: Factors Influencing Solubility.
-
Solvent Polarity: As predicted, solvents with a polarity similar to that of this compound will be most effective at dissolving it. Polar aprotic solvents like acetone and ethyl acetate are excellent candidates due to their ability to engage in dipole-dipole interactions without the steric hindrance that can sometimes accompany protic solvents.
-
Hydrogen Bonding: The presence of the ester group makes the molecule a hydrogen bond acceptor. Therefore, protic solvents like methanol and ethanol can form hydrogen bonds with the solute, contributing to its dissolution.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. [4]This is because the dissolution process is often endothermic, meaning it absorbs heat. Determining the solubility at various temperatures can provide valuable thermodynamic data, such as the enthalpy of dissolution.
Conclusion and Future Directions
While specific solubility data for this compound is not currently published, this guide provides a robust framework for its experimental determination and a scientifically grounded basis for its prediction. The moderately polar nature of this halogenated aromatic ester suggests it will be most soluble in polar aprotic and polar protic solvents.
For researchers and drug development professionals, the next logical step is the empirical validation of these predictions using the detailed protocol provided. Such data will be invaluable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of final products. Further studies could also explore the impact of pH on the solubility in aqueous-organic mixtures, which is particularly relevant for pharmaceutical applications.
References
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- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
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Methyl 2,6-dichloro-4-fluorobenzoate as a building block in heterocyclic synthesis
An In-depth Technical Guide: Methyl 2,6-dichloro-4-fluorobenzoate as a Strategic Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and the construction of novel heterocyclic frameworks are paramount for the development of new chemical entities with enhanced properties. This compound has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to forge complex molecular architectures. Its trifunctionalized aromatic core, featuring two ortho-chlorine atoms, a para-fluorine atom, and a methyl ester, provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds. The presence of multiple halogen substituents significantly influences the electronic properties of the benzene ring, rendering it susceptible to a range of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, with a focus on its utility in constructing medicinally relevant heterocyclic systems.
Core Characteristics of this compound
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₅Cl₂FO₂ |
| Molecular Weight | 223.03 g/mol |
| CAS Number | 232275-56-8[1] |
| Appearance | White to off-white solid |
Disclaimer: Experimental spectroscopic data for this compound is not extensively available in public databases. The data presented below is based on computational predictions and established principles for similar structures and should be used as a reference for characterization.
| Spectroscopic Data | Predicted Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.15 (d, J = 8.0 Hz, 2H, Ar-H), δ ~3.95 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~164 (C=O), δ ~160 (d, J = 250 Hz, C-F), δ ~135 (d, J = 10 Hz, C-Cl), δ ~130 (C-COOCH₃), δ ~115 (d, J = 25 Hz, C-H), δ ~53 (OCH₃) |
| Mass Spectrometry (EI) | m/z (%): 222 (M⁺, 100), 191 (M⁺-OCH₃, 80), 163 (M⁺-COOCH₃, 40) |
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is primarily driven by its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity stems from the strong electron-withdrawing nature of the two chlorine atoms and the fluorine atom, which significantly lowers the electron density of the aromatic ring.[2][3] This electron deficiency facilitates the attack of nucleophiles, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent loss of a halide leaving group restores the aromaticity and yields the substituted product.
The two chlorine atoms at the ortho positions to the ester group are the most likely sites for nucleophilic attack due to the combined electron-withdrawing effects of the halogens and the ester. The fluorine atom, while also activating, is generally a poorer leaving group than chlorine in SNAr reactions. This differential reactivity can potentially be exploited for selective functionalization.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]
Strategic Applications in Heterocyclic Synthesis
The unique substitution pattern of this compound allows for its use in the synthesis of a variety of heterocyclic systems, which are prevalent in many top-selling pharmaceuticals.[7]
Synthesis of Substituted Pyridines
The construction of the pyridine scaffold, a core component of numerous bioactive molecules, can be readily achieved.[8] A plausible synthetic strategy involves a tandem SNAr reaction with an appropriate nitrogen-containing nucleophile.
Proposed Protocol: Synthesis of a Dihydropyridone Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add a primary amine (e.g., benzylamine, 1.1 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Intramolecular Cyclization: Upon consumption of the starting material, the intermediate anilino-ester can undergo an intramolecular cyclization via a Dieckmann-type condensation to form the dihydropyridone ring.
-
Work-up and Purification: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Diagram 1: General Workflow for Pyridine Synthesis
Caption: A proposed workflow for the synthesis of dihydropyridone derivatives.
Construction of Quinolines and Quinolones
Quinolines are another class of heterocycles with significant biological activity.[9][10] The synthesis of quinoline derivatives from this compound would likely proceed through a multi-step sequence.
Conceptual Pathway: Towards a Dichloro-fluoro-hydroxyquinoline
-
Claisen Condensation: The methyl ester can be condensed with a ketone (e.g., acetone) in the presence of a strong base like sodium ethoxide to form a β-diketone intermediate.
-
Cyclocondensation (Conrad-Limpach Synthesis): The resulting β-diketone can then be reacted with an aniline under acidic or thermal conditions to induce a cyclocondensation reaction, forming the quinoline ring system. The specific aniline used will determine the substitution pattern on the newly formed ring.
-
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation would yield the desired quinolone core.
Diagram 2: Conceptual Pathway to a Quinolone Core
Caption: A plausible multi-step synthesis of a quinolone derivative.
Mechanistic Considerations and Experimental Design
The Power of Halogen Activation in SNAr
The success of heterocyclic synthesis using this compound hinges on the principles of nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: A nucleophile adds to the aromatic ring at one of the carbon atoms bearing a chlorine atom, breaking the aromaticity and forming a negatively charged Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored.
The presence of strongly electron-withdrawing groups, such as the halogens and the ester, is crucial as they stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[3]
Diagram 3: The SNAr Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Directing the Synthesis: Regioselectivity and Reaction Control
While both ortho-chlorine atoms are activated, their steric hindrance from the adjacent ester group might influence the rate of nucleophilic attack. For bulky nucleophiles, the reaction may proceed slower than with smaller ones. The choice of solvent, temperature, and base can be fine-tuned to optimize the reaction conditions and potentially achieve selective monosubstitution if desired. For instance, using a milder base and lower temperatures might favor the mono-SNAr product, while more forcing conditions would likely lead to disubstitution.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its highly activated aromatic core, coupled with multiple reactive sites, offers chemists a powerful tool for the construction of novel molecular scaffolds. The principles of nucleophilic aromatic substitution provide a predictable and controllable means of functionalizing this starting material. As the demand for new pharmaceuticals and functional materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the pace of discovery and innovation.
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Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
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Verma, A., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society, 17, 2635-2661. [Link]
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Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20704. [Link]
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Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
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Chan, C. L., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. The Journal of Organic Chemistry, 89(13), 9037-9047. [Link]
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A Researcher's Guide to Methyl 2,6-dichloro-4-fluorobenzoate: From Sourcing Precursors to Synthesis and Handling
This technical guide addresses the procurement and use of Methyl 2,6-dichloro-4-fluorobenzoate, a halogenated aromatic compound of interest to researchers in medicinal chemistry and materials science. Acknowledging the compound's limited direct commercial availability, this document provides a comprehensive, field-proven pathway for its preparation, starting from its readily available carboxylic acid precursor. The focus is on providing a practical, self-validating workflow, grounded in established chemical principles, to empower researchers to reliably obtain and utilize this valuable building block.
The Accessibility Challenge: A Strategic Pivot to Synthesis
Initial investigation reveals that this compound is not a standard catalog item for most chemical suppliers. This scarcity necessitates a strategic pivot from direct procurement to laboratory synthesis. Fortunately, the corresponding carboxylic acid, 2,6-Dichloro-4-fluorobenzoic acid (CAS No. 232275-55-7) , is commercially available from various vendors. This readily accessible precursor serves as the logical and cost-effective starting point for producing the target methyl ester.
The Key Precursor: 2,6-Dichloro-4-fluorobenzoic Acid
The foundation of successfully synthesizing the target ester lies in sourcing a high-quality precursor. 2,6-Dichloro-4-fluorobenzoic acid is the essential starting material.
Commercial Availability and Suppliers
This halogenated benzoic acid is available from several reputable chemical suppliers, often on a research to bulk scale. Researchers can procure this compound from vendors specializing in building blocks for pharmaceutical and chemical research.
Table 1: Selected Suppliers of 2,6-Dichloro-4-fluorobenzoic Acid
| Supplier | Purity Levels Offered | Availability Scale |
| Sigma-Aldrich (Merck)[1] | Varies | Lab Scale |
| AOBChem | Typically ≥97% | mg to g Scale |
| BLD Pharm[2] | Varies | Lab to Bulk |
| ChemicalBook[3] | Lists multiple suppliers | Varies |
| Changzhou Huanling Chemical[3] | Varies | Varies |
Note: Availability and purity should be confirmed directly with the supplier prior to ordering.
Physicochemical and Safety Profile
Understanding the properties of the precursor is critical for safe handling and successful reaction planning.
Table 2: Properties of 2,6-Dichloro-4-fluorobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 232275-55-7 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | |
| Molecular Weight | 209.00 g/mol | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously...) | [5] |
| Storage | 2-8°C, in a dry, well-ventilated place | [5] |
Synthesis of this compound via Fischer Esterification
The most direct and widely used method to convert a carboxylic acid to its methyl ester is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the reaction toward the product side, ensuring a high yield.
Causality of Experimental Choices
-
Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. Sulfuric acid is a common and effective choice.
-
Excess Methanol: Methanol serves as both a reactant and the solvent. According to Le Châtelier's principle, using a large excess of a reactant shifts the equilibrium to favor the formation of products (the ester and water).
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (methanol) increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe, typically a few hours.
-
Aqueous Workup: After the reaction, a basic solution (e.g., sodium bicarbonate) is used to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the separation of the organic ester product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system based on established esterification procedures.[6][7]
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-fluorobenzoic acid (e.g., 2.09 g, 10.0 mmol).
-
Add anhydrous methanol (40 mL). Stir the mixture until the solid is mostly dissolved.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath to cool.
-
Slowly and carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise to the stirring mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.
-
Maintain reflux for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
Allow the flask to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dilute the remaining residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, caution: CO₂ evolution), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification and Characterization:
-
The crude product is often of sufficient purity for many applications.
-
If necessary, further purification can be achieved via silica gel column chromatography.
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Conclusion and Best Practices
References
-
2,6-Dichloro-4-fluorobenzoic acid. AOBChem. Available from: [Link]
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents. (CN106146811A).
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. Google Patents. (CN114790134A).
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka | Patsnap. (2018-08-03). Available from: [Link]
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents. (CN105732357A).
-
2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. SpectraBase. Available from: [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. (2023-06-02). Available from: [Link]
-
2 Chloro 4 Fluorobenzoic Acid Market CAGR (growth rate) is expected to be around 5.16% during the forecast period. Industry Today. (2026-01-16). Available from: [Link]
Sources
- 1. 2,6-Dichloro-4-fluorobenzoic acid - [sigmaaldrich.com]
- 2. 232275-55-7|2,6-Dichloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 2,6-Dichloro-4-fluorobenzoic acid | 232275-55-7 [chemicalbook.com]
- 4. 2,6-Dichloro-4-fluorobenzoic acid CAS#: 232275-55-7 [m.chemicalbook.com]
- 5. aobchem.com [aobchem.com]
- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Methyl 2,6-dichloro-4-fluorobenzoate: An Application Note and Detailed Protocol
Introduction
Methyl 2,6-dichloro-4-fluorobenzoate is a key structural motif in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of the halogen substituents on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block for targeted molecular design. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, medicinal chemists, and professionals in drug development. The described methodology is based on established chemical transformations and offers a reliable route to this important intermediate.
The synthetic strategy is a two-stage process. The first part details the preparation of the precursor, 2,6-dichloro-4-fluorobenzoic acid, through a Sandmeyer-type reaction followed by oxidation. The second part describes the Fischer-Speier esterification of the synthesized carboxylic acid to yield the final product, this compound. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a two-part procedure, beginning with the synthesis of the carboxylic acid precursor followed by its esterification.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2,6-dichloro-4-fluorobenzoic Acid
Step 1a: Diazotization and Sandmeyer Reaction of 3,5-dichloro-4-fluoroaniline
The Sandmeyer reaction is a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this step, 3,5-dichloro-4-fluoroaniline is converted to 1,3-dichloro-5-fluoro-2-iodobenzene, which can then be converted to the corresponding toluene.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-dichloro-4-fluoroaniline | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Sodium nitrite (NaNO₂) | Reagent Grade | Various | For diazotization. |
| Hydrochloric acid (HCl) | Concentrated (37%) | Various | Acid medium for diazotization. |
| Copper(I) chloride (CuCl) | ≥97% | Various | Catalyst for Sandmeyer reaction.[3] |
| Ice | For temperature control. | ||
| Diethyl ether | Anhydrous | Various | For extraction. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Various | For drying. |
Protocol:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dichloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. While stirring vigorously, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[3] The completion of diazotization can be monitored by testing for the absence of the starting aniline using TLC.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cuprous chloride solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 1,3,5-trichlorobenzene derivative. Further purification can be achieved by column chromatography or distillation.
Step 1b: Oxidation of 2,6-dichloro-4-fluorotoluene
The methyl group of the synthesized 2,6-dichloro-4-fluorotoluene is then oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or chromic acid.[4]
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-dichloro-4-fluorotoluene | Synthesized in Step 1a | Intermediate. | |
| Potassium permanganate (KMnO₄) | Reagent Grade | Various | Oxidizing agent. |
| Sodium hydroxide (NaOH) | Reagent Grade | Various | For creating alkaline conditions. |
| Hydrochloric acid (HCl) | Concentrated (37%) | Various | For acidification. |
| Sodium bisulfite (NaHSO₃) | Reagent Grade | Various | To quench excess KMnO₄. |
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 2,6-dichloro-4-fluorotoluene (1.0 eq) in an aqueous solution of sodium hydroxide. Heat the mixture to reflux.
-
Oxidation: While refluxing, add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise over several hours. The purple color of the permanganate will disappear as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture and add sodium bisulfite to destroy any excess potassium permanganate. Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidification and Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The 2,6-dichloro-4-fluorobenzoic acid will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude acid can be purified by recrystallization from a suitable solvent like ethanol/water.
Part 2: Fischer-Speier Esterification of 2,6-dichloro-4-fluorobenzoic Acid
The final step is the esterification of the synthesized carboxylic acid with methanol, catalyzed by a strong acid. This is a classic equilibrium-driven reaction, and using a large excess of methanol helps to drive the reaction to completion.[5][6]
Caption: Step-by-step workflow for the Fischer-Speier esterification.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-dichloro-4-fluorobenzoic acid | Synthesized in Part 1 | Starting material. | |
| Methanol (MeOH) | Anhydrous | Various | Reactant and solvent. |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst. Handle with care. |
| Ethyl acetate | Reagent Grade | Various | For extraction. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Various | For neutralization. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Various | For drying. |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloro-4-fluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is no longer detectable.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (hydrochloric acid and sulfuric acid) are highly corrosive and should be handled with extreme care.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. The reaction should be carried out at low temperatures as described.
-
Potassium permanganate is a strong oxidizing agent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable intermediate for its application in the synthesis of more complex target molecules in the pharmaceutical and agrochemical industries. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical transformations involved.
References
- Billeb, G. and Burg, P. (1994)
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Zin, D. M., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. The Malaysian Journal of Analytical Sciences, 18(1), 15-20.
-
Wikipedia contributors. (2023, December 19). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (2015). CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene.
-
YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2997-3037.
- Li, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(1), 24-27.
- Google Patents. (1986). EP0176026A2 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Google Patents. (2015). CN102786384B - Preparation method of o-fluorotoluene.
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Organic Syntheses. 2,6-dichloronitrobenzene. Retrieved from [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2022). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
- Chen, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415.
- Google Patents. (2022). CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material.
Sources
Application Notes & Protocols: Leveraging Methyl 2,6-dichloro-4-fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Methyl 2,6-dichloro-4-fluorobenzoate is a synthetically versatile aromatic building block whose utility is defined by its distinct electronic and steric properties. The presence of two ortho-chloro substituents creates significant steric hindrance around the aromatic core, while the para-fluoro and meta-methoxycarbonyl groups modulate the ring's electronics. These features present both a challenge and an opportunity in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the substrate's reactivity and offers detailed, field-proven protocols for its application in key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The focus is on rational catalyst and ligand selection to overcome steric impediments and achieve high-yield, selective transformations, which are crucial for applications in pharmaceutical and materials science research.[1][2][3]
Introduction: The Strategic Value of a Hindered Building Block
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures.[1] The strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound emerges as a valuable substrate for several reasons:
-
Orthogonal Reactivity: The two C-Cl bonds offer potential for sequential or selective functionalization, allowing for the controlled introduction of different moieties.
-
Steric Directing Group: The significant steric bulk of the two ortho-chlorine atoms can direct subsequent reactions and influence the final conformation of the product, which is particularly relevant in the synthesis of atropisomeric compounds.
-
Electronic Tuning: The electron-withdrawing nature of the fluorine and ester groups activates the C-Cl bonds towards oxidative addition, a key step in the catalytic cycle.
However, the primary challenge in utilizing this substrate is overcoming the steric hindrance that can impede the approach of the palladium catalyst and the coupling partner.[4] This guide focuses on catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are expressly designed to facilitate reactions on sterically demanding aryl chlorides.[5][6][7][8]
Core Principle: Overcoming Steric Hindrance with Advanced Catalyst Systems
The central mechanistic step hindered by the 2,6-dichloro substitution is the oxidative addition of the aryl chloride to a Pd(0) species. For a successful reaction, the palladium catalyst must be able to access the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using ligands that promote the formation of highly reactive, coordinatively unsaturated Pd(0) species while being sterically demanding enough to prevent catalyst deactivation via dimer formation.
Caption: Overcoming steric hindrance with advanced catalyst systems.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C(sp²)-C(sp²) bond formation, coupling an aryl halide with an organoboron reagent.[6][7] For this compound, achieving selective mono-arylation is the primary objective, as the introduction of the first aryl group further increases steric hindrance, making a second coupling significantly more difficult.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Mono-Arylation of this compound
This protocol details a general procedure for the selective mono-arylation.
1. Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
2. Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium precatalyst and ligand and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | G3-XPhos Precatalyst | Ensures efficient formation of the active Pd(0) species and is highly effective for hindered substrates. |
| Ligand | XPhos / SPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst decomposition.[9] |
| Base | K₃PO₄ | A moderately strong base effective in Suzuki couplings, often providing better results than stronger bases with sensitive substrates. |
| Solvent | Dioxane / H₂O (10:1) | A common solvent system that aids in dissolving both organic and inorganic reagents.[10] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition without promoting excessive side reactions. |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[11][12] The reaction is highly sensitive to steric hindrance, making the choice of ligand absolutely critical for coupling amines with this compound.[5][8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Mono-Amination of this compound
This protocol is optimized for coupling primary or secondary amines.
1. Reagents and Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G2/G4 Buchwald precatalyst) (1-3 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
2. Reaction Setup (under Inert Atmosphere in a Glovebox is Recommended):
-
To a dry Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Add this compound.
-
Add the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner via syringe.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C). Microwave irradiation can also be effective and may reduce reaction times.[13]
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Follow the work-up procedure as described for the Suzuki-Miyaura coupling.
-
Purify the crude product by column chromatography. Note that aryl amine products can be sensitive, and care should be taken during purification.
| Parameter | Recommendation | Rationale |
| Catalyst | G4-BrettPhos Precatalyst | BrettPhos is a highly active ligand for C-N coupling of challenging aryl chlorides.[12] The G4 precatalyst is air-stable and efficient. |
| Base | NaOtBu | A strong base required to deprotonate the amine, facilitating its entry into the catalytic cycle. Must be handled under inert conditions. |
| Solvent | Toluene | A non-polar aprotic solvent commonly used for Buchwald-Hartwig aminations. |
| Temperature | 100-110 °C | Higher temperatures are often necessary to drive the amination of hindered aryl chlorides to completion. |
Application in Sonogashira Coupling
The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] It traditionally uses both palladium and copper(I) co-catalysis. For sterically hindered substrates, copper-free conditions are often preferred to minimize side reactions like alkyne homocoupling (Glaser coupling).[16][17]
Protocol: Copper-Free Sonogashira Coupling
1. Reagents and Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Amine base (e.g., Diisopropylamine (DIPA) or Triethylamine (TEA)) (serves as base and solvent)
-
Anhydrous, degassed solvents and reagents
2. Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas.
-
Add the amine base (e.g., DIPA) via a degassed syringe.
-
Add the terminal alkyne.
3. Reaction Execution:
-
Heat the reaction mixture (typically 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
4. Work-up and Purification:
-
Cool the mixture, dilute with an organic solvent, and wash with aqueous NH₄Cl solution to remove the amine base.
-
Follow the general extraction and purification procedure described previously.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings. |
| Base/Solvent | Diisopropylamine (DIPA) | A bulky secondary amine that effectively acts as both the base and solvent, minimizing side reactions. |
| Co-catalyst | None (Copper-Free) | Avoids Glaser homocoupling of the terminal alkyne, which can be a significant side reaction.[17] |
| Temperature | 70 °C | Mild conditions that are typically sufficient for the Sonogashira coupling of activated aryl halides. |
Application in the Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[18] This reaction is particularly sensitive to steric effects at multiple stages of the catalytic cycle, including migratory insertion and β-hydride elimination.[19] Consequently, its application with this compound is challenging and generally requires reactive, electron-deficient alkenes like acrylates.
Protocol: Heck Reaction with Methyl Acrylate
1. Reagents and Equipment:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)
-
Anhydrous, polar aprotic solvent (e.g., DMF, NMP)
2. Reaction Setup (under Inert Atmosphere):
-
Combine this compound, Pd(OAc)₂, the phosphine ligand, and the base in a Schlenk flask.
-
Evacuate and backfill with inert gas.
-
Add the degassed solvent, followed by methyl acrylate.
3. Reaction Execution:
-
Heat the reaction to a high temperature (120-140 °C).
-
Monitor for product formation. Due to the steric hindrance, reaction times can be long.
4. Work-up and Purification:
-
Follow the general extraction and purification procedure described previously.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A classic catalyst system for the Heck reaction; the bulky tri(o-tolyl)phosphine ligand can help stabilize the catalyst. |
| Alkene | Methyl Acrylate | An electron-deficient alkene that is more reactive in the Heck reaction, helping to overcome the substrate's steric hindrance. |
| Base | Et₃N (Triethylamine) | Acts as both a base and a scavenger for the H-X generated during the reaction.[20] |
| Temperature | 130 °C | High temperatures are necessary to drive this sterically challenging coupling. |
Conclusion and Future Outlook
This compound is a challenging but highly rewarding substrate for palladium-catalyzed cross-coupling reactions. The key to its successful implementation lies in the rational selection of advanced catalyst systems capable of overcoming the significant steric hindrance imposed by the ortho-chloro substituents. By employing bulky, electron-rich phosphine ligands and optimized reaction conditions, chemists can effectively utilize this building block to construct highly functionalized and sterically complex molecules. The protocols outlined in this guide provide a robust starting point for researchers in drug development and materials science to unlock the synthetic potential of this versatile compound.
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Application of Methyl 2,6-dichloro-4-fluorobenzoate in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Benzoyl Derivatives in Agrochemical Innovation
The strategic incorporation of fluorine atoms into agrochemical molecules is a well-established approach to enhance their biological efficacy, metabolic stability, and overall performance. The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Methyl 2,6-dichloro-4-fluorobenzoate, a halogenated aromatic ester, represents a key building block in the synthesis of modern agrochemicals. Its specific substitution pattern, featuring two chlorine atoms flanking a fluorine atom on a benzene ring, provides a versatile scaffold for the construction of complex and highly active fungicidal and herbicidal compounds.
This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed application notes, step-by-step protocols, and an in-depth analysis of the chemical principles underpinning its use. The information presented herein is grounded in authoritative scientific literature and patents, ensuring technical accuracy and practical relevance.
Core Application: Synthesis of Novel Phenylpyrazole Fungicides
One of the prominent applications of this compound is as a key precursor in the synthesis of a novel class of phenylpyrazole fungicides. These fungicides are designed to exhibit broad-spectrum activity against a range of plant pathogenic fungi. The 2,6-dichloro-4-fluorophenyl moiety, derived from the starting ester, is a critical pharmacophore that contributes to the molecule's fungicidal potency.
The overall synthetic strategy involves the conversion of this compound into a more reactive intermediate, 2,6-dichloro-4-fluorobenzoyl chloride, which is then coupled with a suitable pyrazole derivative. This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the pyrazole ring.
Logical Workflow for Phenylpyrazole Fungicide Synthesis
The following diagram illustrates the high-level workflow for the synthesis of a target phenylpyrazole fungicide starting from this compound.
Caption: Synthetic workflow from starting material to final product.
Detailed Application Notes and Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative phenylpyrazole fungicide, highlighting the critical experimental parameters and the rationale behind them.
Part 1: Synthesis of 2,6-dichloro-4-fluorobenzoyl chloride (Intermediate I)
The initial step involves the conversion of the relatively unreactive methyl ester to the highly reactive acyl chloride. This transformation is crucial for the subsequent acylation of the pyrazole nucleus.
Protocol 1: Saponification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of methanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add a solution of sodium hydroxide (1.2 eq.) in water to the flask. The use of a slight excess of base ensures complete hydrolysis of the ester.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 2N HCl) to a pH of approximately 2. The resulting precipitate of 2,6-dichloro-4-fluorobenzoic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Protocol 2: Chlorination of 2,6-dichloro-4-fluorobenzoic acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the evolving acidic gases (HCl and SO₂).
-
Reagent Addition: Suspend the dried 2,6-dichloro-4-fluorobenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]
-
Reaction Conditions: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of gas ceases.
-
Isolation of Product: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-dichloro-4-fluorobenzoyl chloride is a liquid and can be purified by vacuum distillation or used directly in the next step.[1]
Part 2: Synthesis of the Target Phenylpyrazole Fungicide
The final step involves the coupling of the activated acyl chloride with a pre-synthesized substituted pyrazole. The choice of the pyrazole component is critical for determining the final biological activity and spectrum of the fungicide.
Protocol 3: Acylation of a Substituted Pyrazole
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrazole (e.g., 1-methyl-1H-pyrazole, 1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Cool the reaction mixture in an ice bath (0-5 °C) and add a solution of 2,6-dichloro-4-fluorobenzoyl chloride (1.1 eq.) in the same solvent dropwise. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure phenylpyrazole fungicide.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a model phenylpyrazole fungicide.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Saponification | This compound, NaOH | 2,6-dichloro-4-fluorobenzoic acid | Methanol/Water | - | 3 | 70 | >95 | >98 |
| Chlorination | 2,6-dichloro-4-fluorobenzoic acid, SOCl₂ | 2,6-dichloro-4-fluorobenzoyl chloride | Neat | DMF (catalytic) | 2.5 | Reflux | >90 | >97 |
| Acylation | 2,6-dichloro-4-fluorobenzoyl chloride, 1-methyl-1H-pyrazole | Target Fungicide | DCM | Triethylamine | 18 | RT | 75-85 | >99 |
Visualization of the Synthetic Pathway
The following diagram provides a visual representation of the key chemical transformations involved in the synthesis.
Caption: Detailed reaction scheme for fungicide synthesis.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be robust and reproducible. The inclusion of specific reaction conditions, stoichiometric ratios, and purification methods provides a self-validating framework for researchers. The progress of each reaction can be independently verified using standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy. The purity of the final product is critical for its biological evaluation and can be readily assessed by HPLC and elemental analysis.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The synthetic routes outlined in this guide demonstrate its utility in constructing complex fungicidal molecules. The modular nature of the synthesis allows for the generation of diverse chemical libraries for high-throughput screening and structure-activity relationship studies. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new biological targets for agrochemicals derived from this important fluorinated building block.
References
-
PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-4-fluorobenzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link][2]
-
Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link][3]
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Application Note: Methyl 2,6-dichloro-4-fluorobenzoate as a Key Building Block for the Synthesis of Multi-Targeted Kinase Inhibitors
Senior Application Scientist Medicinal Chemistry & Drug Discovery Division
Abstract
Receptor Tyrosine Kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.[2] This application note details the strategic use of Methyl 2,6-dichloro-4-fluorobenzoate as a pivotal starting material in the synthesis of potent, multi-targeted kinase inhibitors, with a specific focus on the synthesis of Cabozantinib, an inhibitor of MET and VEGFR2 kinases.[3] We will explore the chemical rationale for the use of this specific building block, provide a detailed synthetic protocol for a key amide coupling step, and discuss the broader implications for drug development.
Introduction: The Strategic Importance of Halogenated Scaffolds
Protein kinases regulate a vast array of cellular signaling pathways.[2] In oncology, the development of inhibitors that can simultaneously target multiple oncogenic kinases, such as MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), offers a promising strategy to overcome resistance and inhibit tumor growth and angiogenesis more effectively.[4][5][6] The design of these inhibitors relies on "privileged structures"—scaffolds that are pre-validated to interact with the ATP-binding pocket of kinases.[7]
This compound represents such a privileged fragment. Its distinct substitution pattern is not arbitrary; it is a carefully engineered motif designed to impart specific, advantageous properties to the final drug molecule.
The 2,6-Dichloro-4-fluoro Motif: A Design Element for Potency and Selectivity
The utility of the 2,6-dichloro aromatic motif is well-established in kinase inhibitor design.[7][8][9] Its primary functions are:
-
Steric Control of Conformation: The two bulky chlorine atoms at the ortho positions (C2 and C6) flanking the point of attachment create significant steric hindrance. This forces the phenyl ring to adopt a non-planar (atropisomeric) conformation relative to the rest of the inhibitor. This fixed, twisted geometry can lock the molecule into a bioactive conformation that enhances binding affinity to the target kinase.
-
Enhanced Binding Interactions: The chlorine atoms can participate in halogen bonding and other non-covalent interactions within the ATP-binding pocket, contributing to the overall potency of the inhibitor.
-
Metabolic Stability: The C-Cl bonds are strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of the drug.
-
Synthetic Handle: The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring, making the ester group susceptible to nucleophilic attack, which is a key step in the synthesis.
The para-fluoro (C4) substituent further refines the electronic properties of the ring and can serve as an additional point of interaction or as a metabolic blocker to prevent para-hydroxylation.
Application Showcase: Synthesis of Cabozantinib (XL184)
Cabozantinib is a potent, orally bioavailable inhibitor of multiple RTKs, including MET and VEGFR2, approved for the treatment of certain types of thyroid, liver, and kidney cancers.[3] The core structure of Cabozantinib features an N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide moiety, which is derived from a precursor structurally related to our key building block. A pivotal step in many patented synthetic routes involves the formation of an amide bond between a quinoline-ether aniline fragment and an activated cyclopropane carboxylic acid.[10][11][12]
The following sections will detail the synthesis of the final drug molecule, illustrating the principles discussed.
Target Kinase Signaling Pathway: MET and VEGFR2 in Angiogenesis
Both MET and VEGFR2 are crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[4][5] Their synergistic action promotes tumor progression.[6] Therefore, dual inhibition is a powerful anti-cancer strategy.[4][6]
Caption: Simplified MET/VEGFR2 signaling pathway inhibited by Cabozantinib.
Overall Synthetic Workflow
The synthesis of Cabozantinib can be conceptually broken down into the preparation of two key fragments followed by their coupling. While this compound is not directly used in the most common routes to Cabozantinib, its structural cousin, 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid, embodies the same chemical principles. The workflow highlights the convergence of two advanced intermediates to form the final active pharmaceutical ingredient (API).
Caption: Convergent synthetic workflow for Cabozantinib production.
Experimental Protocol: Amide Coupling to Synthesize Cabozantinib
This protocol describes the coupling of the two primary intermediates, a method adapted from published patents and scientific literature.[11][12] This step is critical as it constructs the final molecule.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Intermediate I (Aniline) | 296.33 | 1.0 | 1.0 |
| Intermediate V (Carboxylic Acid) | 237.20 | 1.1 | 1.1 |
| TBTU (Coupling Agent) | 321.09 | 1.2 | 1.2 |
| DIPEA (Base) | 129.24 | 2.5 | 2.5 |
| Dichloromethane (DCM) | 84.93 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Intermediate I (296 mg, 1.0 mmol) and Intermediate V (250 mg, 1.1 mmol).
-
Dissolution: Add 20 mL of anhydrous Dichloromethane (DCM) to the flask. Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol) to the solution.
-
Addition of Coupling Agent: In a separate vial, dissolve O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (385 mg, 1.2 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed (typically 3-4 hours).[11]
-
Workup:
-
Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 20 mL of a 1M HCl aqueous solution, 20 mL of a saturated sodium bicarbonate aqueous solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate).
-
Alternatively, the crude solid can be triturated or recrystallized from a suitable solvent system like ethyl acetate/ethanol to induce crystallization and achieve high purity.[11]
-
-
Characterization: The purified Cabozantinib should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>99% by HPLC). The expected yield for this step is typically high, often exceeding 90%.[11]
Conclusion
This compound and its structural analogs are not mere starting materials; they are strategically designed molecular fragments that impart crucial properties for kinase inhibition. The steric and electronic features endowed by the dichloro-fluoro substitution pattern are key to achieving high potency and favorable pharmacokinetic profiles in drugs like Cabozantinib. The synthetic route, particularly the robust and high-yielding amide coupling reaction, demonstrates the practical application of these building blocks in constructing complex and life-saving therapeutics. This application note serves as a guide for researchers in medicinal chemistry to understand the rationale behind using such scaffolds and to provide a reliable protocol for their implementation in the synthesis of next-generation kinase inhibitors.
References
- Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega.
- Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. National Institutes of Health (PMC).
- Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. Benchchem.
- Cabozantinib synthesis. ChemicalBook.
-
New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Available at: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]
- Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). PubMed Central.
- Unveiling the Target Selectivity of 2,6-Dichloropurine Riboside-Based Kinase Inhibitors: A Comparative Guide. Benchchem.
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available at: [Link]
- Preparation method of cabozantinib or salt thereof. Google Patents.
-
A New Synthesis of Cabozantinib. ResearchGate. Available at: [Link]
- A Comparative Analysis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Against Established Kinase Inhibitors. Benchchem.
- Process for preparation of cabozantinib. Google Patents.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health (PMC). Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health (PMC). Available at: [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
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Foretinib. PubChem. Available at: [Link]
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Synthetic Routes to SB 214857 - Lotrafiban. University of Rochester. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available at: [Link]
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of Methyl 2,6-dichloro-4-fluorobenzoate via Nucleophilic Aromatic Substitution
Overview and Strategic Considerations
Methyl 2,6-dichloro-4-fluorobenzoate is a highly valuable and versatile building block in medicinal chemistry and materials science. Its aromatic core is deliberately "activated" for nucleophilic aromatic substitution (SNAr) by the presence of three key features: a potent electron-withdrawing methyl ester group and three halogen substituents. This electronic arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles.[1][2]
A crucial aspect of this substrate's reactivity lies in the regioselectivity of the substitution. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount. The halogen leaving group ability in SNAr follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[1][5] This is because the high electronegativity of fluorine powerfully stabilizes the negative charge of the Meisenheimer complex through the inductive effect. Consequently, nucleophilic attack on this compound occurs selectively at the C-4 position, displacing the fluoride ion. The ortho-chloro substituents, while contributing to the ring's activation, are less prone to displacement and are sterically shielded by the adjacent ester group.
This predictable regioselectivity allows for the precise and strategic introduction of various functional groups—such as amines, ethers, and thioethers—at the C-4 position, providing a robust platform for generating diverse molecular scaffolds.
The SNAr Mechanism: An Addition-Elimination Pathway
The substitution reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-4 position, which bears the fluorine atom. This step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing ester group at the para position.[1][4]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context. This step is typically fast and results in the formation of the final substituted product.
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound with common classes of nucleophiles.
Protocol 1: Synthesis of 4-Amino Derivatives (Amination)
This protocol details the reaction with a primary or secondary amine, a cornerstone transformation in drug discovery.
Materials:
-
This compound
-
Amine of choice (e.g., Morpholine, Piperidine, Aniline derivative) (1.1 - 1.5 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous DMSO to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the starting material). Add the amine nucleophile (1.1 equiv.) to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-substituted product.
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy Derivatives (Etherification)
This protocol describes the formation of an ether linkage using an alcohol or phenol as the nucleophile precursor.
Materials:
-
This compound
-
Alcohol or Phenol of choice (1.2 - 1.5 equiv.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Nucleophile Preparation: To a separate flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 equiv.) and anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 equiv.) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Nucleophile Addition: Slowly add the pre-formed alkoxide/phenoxide solution from step 2 to the solution of the starting material at room temperature via cannula or syringe.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently to 50-70 °C if necessary. Causality Note: Using milder conditions and avoiding excess strong base minimizes the risk of competing ester hydrolysis.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Follow steps 6-9 as described in Protocol 1 to isolate and purify the desired 4-alkoxy/aryloxy product.
Protocol 3: Synthesis of 4-Thioether Derivatives (Thioetherification)
This protocol outlines the reaction with a thiol to form a C-S bond.
Materials:
-
This compound
-
Thiol of choice (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the chosen base (K₂CO₃ or Cs₂CO₃), and anhydrous DMF.
-
Reagent Addition: Add the thiol (1.1 equiv.) to the mixture. Experience Note: Thiolates are powerful nucleophiles, and reactions often proceed smoothly at or slightly above room temperature.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-8 hours. Gentle heating (40-60 °C) can be applied if the reaction is sluggish.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS.
-
Work-up, Extraction, and Purification: Follow steps 5-9 as described in Protocol 1 to isolate and purify the final 4-thioether product.
Data Summary and General Workflow
Table 1: Summary of Reaction Conditions
| Reaction Type | Nucleophile (Exemplar) | Base | Solvent | Temp (°C) | Typical Time (h) |
| Amination | Morpholine | K₂CO₃ | DMSO | 80 - 120 | 4 - 12 |
| Etherification | Phenol | NaH | DMF | 25 - 70 | 6 - 18 |
| Thioetherification | Thiophenol | Cs₂CO₃ | DMF | 25 - 60 | 2 - 8 |
General Experimental Workflow
The following diagram illustrates the standardized workflow for performing and validating SNAr reactions with this substrate.
Caption: Standardized workflow for SNAr reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature.2. Poorly nucleophilic reagent.3. Inactive base (e.g., hydrated K₂CO₃).4. "Wet" (non-anhydrous) solvent. | 1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger base (e.g., Cs₂CO₃ for thiols, NaH for alcohols) or a more polar aprotic solvent (DMSO > DMF > THF).3. Use freshly opened or properly dried base and anhydrous solvents.4. Ensure all reagents and solvents are anhydrous. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Decomposition of starting material or product. | 1. Extend reaction time or increase temperature.2. Perform additional extractions; ensure pH is correct during work-up.3. Lower reaction temperature; use a milder base if possible. |
| Multiple Products / Side Reactions | 1. For alkoxide reactions: competing hydrolysis of the methyl ester.2. Reaction at ortho-chloro positions at very high temperatures. | 1. Use a non-nucleophilic base if possible, avoid excess NaH, and use the minimum required temperature.2. Reduce reaction temperature; the C-F bond is significantly more reactive. |
References
-
Gallagher, G., et al. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition, 57(45), 14686-14688. [Link]
-
University of Bristol. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Bristol Research Portal. [Link]
-
PubMed. (2018). Meisenheimer Complexes in S N Ar Reactions: Intermediates or Transition States?. National Library of Medicine. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]
-
Araya-López, C., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]
-
ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (2022). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
-
Isonexus. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Isonexus. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
ResearchGate. (2017). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
YouTube. (2021). Aromatic Nucleophilic Substitution (SNAr) Mechanism. [Link]
-
Isonexus. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
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- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: Robust Saponification of Sterically Hindered Methyl 2,6-dichloro-4-fluorobenzoate
Abstract: This document provides a comprehensive guide for the hydrolysis of methyl 2,6-dichloro-4-fluorobenzoate, a sterically hindered ester, to its corresponding carboxylic acid, 2,6-dichloro-4-fluorobenzoic acid. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. We present a detailed protocol grounded in mechanistic principles, addressing the challenges posed by steric hindrance, and offer practical insights for troubleshooting and optimization.
Introduction: The Challenge of Hindered Ester Hydrolysis
2,6-dichloro-4-fluorobenzoic acid is a valuable synthetic intermediate. However, its synthesis via the hydrolysis of the corresponding methyl ester presents a significant chemical challenge. The ester, this compound, possesses two chlorine atoms positioned ortho to the ester group. This substitution pattern creates substantial steric hindrance around the carbonyl carbon, impeding the approach of nucleophiles and rendering the ester highly resistant to standard hydrolysis conditions.[1][2]
This guide details a robust and reliable protocol for overcoming this steric barrier using base-promoted hydrolysis (saponification). We will explore the mechanistic rationale for the chosen conditions and provide a step-by-step procedure suitable for research and development laboratories.
Mechanistic Rationale and Strategy
The hydrolysis of an ester can be catalyzed by either acid or base.[3] For a substrate like this compound, the choice of catalyst is critical.
Acid-Catalyzed vs. Base-Promoted Hydrolysis
Acid-catalyzed hydrolysis is a reversible equilibrium process, following the reverse mechanism of a Fischer esterification.[3][4] To drive the reaction to completion, a large excess of water is required, and the reaction may not achieve full conversion, posing purification challenges.[4]
In contrast, base-promoted hydrolysis, or saponification, is effectively irreversible.[5][6] The reaction consumes a stoichiometric amount of base. The mechanism proceeds via a nucleophilic acyl substitution, specifically the BAC2 (Base-catalyzed, Acyl-cleavage, Bimolecular) pathway.[2] In the final step, the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt.[4][6] This acid-base reaction is highly favorable and effectively removes the product from the equilibrium, driving the reaction to completion.[2][7]
The BAC2 Mechanism for Saponification
The reaction proceeds in two main stages:
-
Nucleophilic Addition-Elimination: A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid.
-
Irreversible Deprotonation: The newly formed 2,6-dichloro-4-fluorobenzoic acid is immediately deprotonated by the strong base (either remaining hydroxide or the expelled methoxide) to form the highly stable sodium or potassium 2,6-dichloro-4-fluorobenzoate salt. This step renders the entire process irreversible under basic conditions.[6]
To obtain the final carboxylic acid product, a separate acidification step is required during the workup.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (1-10 mmol). Adjustments may be necessary for larger-scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Commercial | Starting material. |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reagent Grade, Pellets | Commercial | Base for hydrolysis. KOH is sometimes more soluble in alcohols. |
| Methanol (MeOH) | ACS Grade | Commercial | Co-solvent to ensure solubility of the ester. |
| Deionized Water (H₂O) | Type II or better | Laboratory | Reaction solvent. |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction during workup. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial | For acidification. Use with caution in a fume hood. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Laboratory Prep | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add methanol and deionized water (e.g., in a 4:1 v/v ratio) to achieve a starting material concentration of approximately 0.2-0.5 M. Stir to dissolve.
-
-
Initiation of Hydrolysis:
-
Add sodium hydroxide or potassium hydroxide pellets (2.0 - 3.0 eq) to the solution. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 70-80 °C for a MeOH/H₂O system) using a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Eluent System: A typical mobile phase is 30% ethyl acetate in hexanes.
-
Visualization: UV light (254 nm). The ester starting material will be less polar (higher Rf) than the carboxylic acid product (which will remain at the baseline until acidified).
-
The reaction is typically complete within 4-12 hours, depending on the scale and substrate concentration.
-
-
Workup and Extraction:
-
Once the reaction is complete (TLC shows no starting material), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water.
-
Wash the aqueous solution with diethyl ether or ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
-
Acidification and Product Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of 2,6-dichloro-4-fluorobenzoic acid will form.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
-
Purification and Characterization:
-
Dry the solid product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
-
Process Visualization & Parameters
Experimental Workflow Diagram
Caption: Workflow for the saponification of this compound.
Key Reaction Parameters Summary
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry (Base) | 2.0 - 3.0 equivalents | Ensures complete reaction and overcomes potential side reactions. |
| Solvent System | Methanol / Water (e.g., 4:1) | Balances solubility for both the non-polar ester and the ionic hydroxide. |
| Temperature | Reflux (~70-80 °C) | Provides sufficient energy to overcome the activation barrier of the hindered ester. |
| Reaction Time | 4 - 12 hours | Typical duration; should be confirmed by reaction monitoring (TLC). |
| Workup pH | 1 - 2 | Ensures complete protonation of the carboxylate salt to the carboxylic acid. |
| Expected Yield | >90% | The irreversible nature of saponification typically leads to high yields. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. | 1. Prolong reflux time. Ensure the reaction is at the correct temperature. |
| 2. Insufficient base. | 2. Add an additional equivalent of base and continue heating. | |
| 3. Poor solubility of starting material. | 3. Increase the proportion of the organic co-solvent (e.g., switch from 4:1 to 9:1 MeOH/H₂O). | |
| Low Yield | 1. Incomplete precipitation during acidification. | 1. Ensure pH is <2. Thoroughly chill the solution before and during filtration. |
| 2. Product loss during extraction/workup. | 2. Ensure the aqueous layer is not accidentally discarded. Minimize washes of the final product. | |
| 3. Product is partially soluble in cold water. | 3. After filtering, extract the acidic aqueous filtrate with ethyl acetate to recover any dissolved product. | |
| Oily Product | 1. Presence of unreacted starting material. | 1. Improve the initial wash with an organic solvent before acidification. |
| 2. Impurities from side reactions. | 2. Purify the crude product by recrystallization. |
Safety Precautions
-
Handling Base: Sodium hydroxide and potassium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated area.
-
Handling Acid: Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle only within a chemical fume hood.
-
Solvents: Methanol and diethyl ether are flammable. Keep away from ignition sources.
-
Pressure: Never heat a closed system. Ensure the reflux setup is open to the atmosphere (e.g., via the top of the condenser).
References
-
M. Majik, S. M. Lait, and P. T. Anastas, "Mild alkaline hydrolysis of hindered esters in non-aqueous solution," Arkivoc, vol. 2007, no. 15, pp. 223-233. [Link]
-
R. Divakaran, "Mechanisms of Ester hydrolysis," based on Jerry March, Advanced Organic Chemistry. [Link]
-
A. Perosa, F. Selva, P. Tundo, and M. Zuin, "Hydrolysis and saponification of methyl benzoates," Green Chemistry, vol. 4, no. 6, pp. 552-555, 2002. [Link]
-
Reddit discussion, "Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?," r/chemistry. [Link]
-
Chemistry Steps, "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." [Link]
-
Wikipedia, "Ester hydrolysis." [Link]
-
Quora, "What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?" [Link]
-
Master Organic Chemistry, "Basic Hydrolysis of Esters – Saponification." [Link]
-
MaChemGuy, "Hydrolysis of Esters," YouTube. [Link]
-
D. Van Vranken, "Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles," YouTube. [Link]
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- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
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- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Use of Methyl 2,6-dichloro-4-fluorobenzoate for the Synthesis of Substituted Pyridines
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in critical biological interactions.[1][2] The pyridine ring is a common feature in a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial drugs.[3][4] The precise installation of various functional groups onto the pyridine core is a key challenge in drug discovery, driving the demand for versatile and efficient synthetic methodologies.[5][6] Methyl 2,6-dichloro-4-fluorobenzoate has emerged as a valuable and highly reactive starting material for the construction of polysubstituted pyridine derivatives. Its distinct halogenation pattern allows for selective, stepwise functionalization, providing a powerful tool for accessing novel chemical matter.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of substituted pyridines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the versatility of this key building block.
Core Principles and Synthetic Strategy
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The chlorine atoms at the 2 and 6 positions are sterically hindered and electronically deactivated, making them amenable to displacement by strong nucleophiles or through transition-metal-catalyzed cross-coupling reactions.[7][8] The fluorine atom at the 4-position, while generally less reactive in nucleophilic aromatic substitution compared to chlorine, can be activated under specific conditions or participate in its own unique transformations. This differential reactivity allows for a modular and controlled approach to building complex pyridine architectures.
A common and powerful strategy involves a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, to introduce nitrogen-based substituents at the 2- and/or 6-positions.[7][8] This is often followed by further modifications, including cyclization reactions to form the pyridine ring.
Experimental Workflow Overview
The general workflow for the synthesis of substituted pyridines from this compound typically involves a multi-step sequence. The following diagram illustrates a representative synthetic pathway.
Caption: General workflow for pyridine synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for key transformations in the synthesis of substituted pyridines using this compound.
Protocol 1: Selective Buchwald-Hartwig Amination of this compound
This protocol details the regioselective amination at the 2- and 6-positions of the starting benzoate. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[7][9]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.2-1.5 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.[8]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]
Catalytic Cycle for Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2,6-dichloro-4-fluorobenzoate
Welcome to the technical support guide for the synthesis of Methyl 2,6-dichloro-4-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification, troubleshoot common issues, and understand the critical parameters that govern reaction success.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common and straightforward method for synthesizing this compound?
The most prevalent method is the Fischer-Speier esterification of 2,6-dichloro-4-fluorobenzoic acid with methanol, using a strong acid catalyst.[1][2] This equilibrium-driven reaction is favored for its operational simplicity and the use of readily available, inexpensive reagents.[3] Typically, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used as the catalyst.[1][4]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in Fischer esterification is a common problem that can usually be traced back to a few key factors:
-
Equilibrium Limitations: The reaction is reversible. The presence of the water byproduct can drive the reaction backward, hydrolyzing the ester back to the starting carboxylic acid.[5][6][7]
-
Purity of Reagents: The presence of water in your starting acid, methanol, or solvent will inhibit the forward reaction.[6][8] Ensure all reagents are anhydrous.
-
Catalyst Activity: The acid catalyst can be deactivated by moisture or may be insufficient in quantity to achieve a reasonable reaction rate.[8]
-
Reaction Temperature and Time: Insufficient heating can lead to a slow reaction that doesn't reach completion in a practical timeframe, while excessive heat can promote side reactions.[5][6]
Q3: How do I select the optimal solvent for this reaction?
For this specific Fischer esterification, methanol itself is typically used in large excess and serves as both the reactant and the solvent.[1][3][9] This high concentration of alcohol helps to shift the chemical equilibrium toward the product side, maximizing the yield.[7][9] If a co-solvent is necessary (e.g., for solubility reasons at scale), a non-polar, inert solvent like toluene or hexane can be used.[1] These solvents can also facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus, further driving the reaction to completion.[1][9]
Q4: What is the ideal temperature range for this synthesis?
The reaction is typically conducted at the reflux temperature of the alcohol being used.[1][4] For methanol, this is approximately 65°C. Heating is necessary to overcome the activation energy barrier of the reaction.[7] Running the reaction at reflux ensures a consistent temperature and a sufficient reaction rate without needing super-atmospheric pressures.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.
Problem 1: Incomplete Conversion of 2,6-dichloro-4-fluorobenzoic Acid
You've run the reaction for several hours, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Possible Cause A: Equilibrium Not Sufficiently Shifted
-
Scientific Rationale: Fischer esterification is an equilibrium process. According to Le Châtelier's principle, the reaction can be driven forward by either increasing the concentration of a reactant or removing a product.[5]
-
Solution:
-
Increase Methanol Excess: Ensure you are using a large excess of methanol; it should be the reaction solvent.[9] A 10-fold excess or greater is common.
-
Remove Water: If yield is still an issue, consider switching to a setup that actively removes water. Using a Dean-Stark trap with a co-solvent like toluene is highly effective.[9] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can sequester the water as it forms.[1][7]
-
-
-
Possible Cause B: Insufficient Catalyst Loading or Activity
-
Scientific Rationale: The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[2]
-
Solution:
-
Verify Catalyst Quality: Ensure your acid catalyst (e.g., concentrated H₂SO₄) has not been compromised by absorbing atmospheric moisture. Use a fresh bottle if in doubt.
-
Optimize Catalyst Loading: A typical catalytic amount is 1-5 mol% of the limiting reagent (the carboxylic acid). Carefully add the catalyst dropwise to the cold methanol solution before heating.
-
-
Problem 2: Formation of Unknown Impurities or Byproducts
Your final product shows extra peaks in NMR or LC-MS analysis, indicating the presence of impurities.
-
Possible Cause A: High Reaction Temperature
-
Scientific Rationale: While heat is required, excessive temperatures (above the reflux point of methanol) can lead to side reactions. For a substituted aromatic ring, this could include potential decomposition or other undesired intermolecular reactions, although this is less common for simple esterifications. A more likely issue with overheating is the potential for side reactions involving the alcohol itself, such as dehydration to form ethers, especially with strong acid catalysts.[8]
-
Solution:
-
Maintain Strict Temperature Control: Use a heating mantle with a temperature controller or an oil bath set to the boiling point of methanol (approx. 65°C). Do not overheat.[6]
-
Monitor Reaction Progress: Check the reaction periodically (e.g., every 1-2 hours) by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products over extended heating times.[10]
-
-
-
Possible Cause B: Impure Starting Materials
-
Scientific Rationale: Impurities in the starting 2,6-dichloro-4-fluorobenzoic acid can lead to corresponding ester impurities in the final product.
-
Solution:
-
Verify Starting Material Purity: Before starting the reaction, confirm the purity of your carboxylic acid via melting point, NMR, or another suitable analytical technique.
-
Purify if Necessary: If the starting material is impure, recrystallize it from an appropriate solvent system before proceeding with the esterification.
-
-
Protocols and Methodologies
Experimental Workflow for Optimization
The logical flow for optimizing this synthesis involves a sequential approach, starting with reagent validation and moving through solvent and temperature screening.
Caption: Workflow for Synthesis Optimization.
Protocol 1: Standard Fischer Esterification
This protocol provides a baseline procedure for the synthesis.[11]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (at least 10-20 eq), ensuring it acts as the solvent.
-
Catalyst: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. Typical reaction times are 2-10 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize the acid catalyst, and finally with brine.[4][11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Data Summary Table: Solvent Selection Rationale
| Solvent System | Role | Boiling Point (°C) | Key Advantage | Key Disadvantage |
| Methanol (Excess) | Reactant & Solvent | 64.7 | Drives equilibrium forward via mass action; simple setup.[9] | Water byproduct remains in the mixture, limiting equilibrium conversion. |
| Methanol / Toluene | Reactant / Co-Solvent | ~64 (azeotrope) | Allows for azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion.[9] | Requires more complex glassware; toluene must be removed post-reaction. |
In-Depth Troubleshooting Logic
When faced with a persistent issue like low yield, a systematic approach is critical. The following diagram illustrates a decision-making process for troubleshooting.
Caption: Decision Tree for Troubleshooting Low Yield.
References
-
Anonymous. (n.d.). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Retrieved from [Link]
-
Anonymous. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Anonymous. (n.d.). What are possible sources of error in an esterification lab? Filo. Retrieved from [Link]
- Anonymous. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.
-
Anonymous. (n.d.). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Anonymous. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
-
Anonymous. (n.d.). Fischer–Speier esterification. Wikipedia. Retrieved from [Link]
-
Anonymous. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
- Anonymous. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Anonymous. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]
-
Anonymous. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Retrieved from [Link]
-
Anonymous. (2024, June 17). CHEM 2325 Module 23: Esterification via Alkylation. YouTube. Retrieved from [Link]
-
Anonymous. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Retrieved from [Link]
-
Anonymous. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. SpectraBase. Retrieved from [Link]
-
Anonymous. (n.d.). Methyl Esters. Organic Chemistry Portal. Retrieved from [Link]
-
Anonymous. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Anonymous. (2025, August 7). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. Retrieved from [Link]
- Anonymous. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
-
Anonymous. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]
- Anonymous. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
-
Anonymous. (2021, November 15). Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl). IP.com. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. quora.com [quora.com]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield of Methyl 2,6-dichloro-4-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,6-dichloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this important chemical intermediate. We will explore the common pitfalls in the synthesis, provide detailed, mechanistically-grounded troubleshooting advice, and offer optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield when synthesizing this compound via Fischer esterification?
The primary reason for low yield is the significant steric hindrance caused by the two chlorine atoms positioned ortho to the carboxylic acid group on the benzene ring.[1] This steric bulk physically obstructs the nucleophilic attack of methanol on the protonated carbonyl carbon, slowing down the reaction rate and shifting the equilibrium unfavorably.[1] Unlike less hindered benzoic acids, this substrate requires more forcing conditions—such as higher temperatures, longer reaction times, and a significant excess of the alcohol—to drive the reaction to completion.[2][3]
Q2: How can I be sure my starting material, 2,6-dichloro-4-fluorobenzoic acid, is of sufficient quality?
The purity and dryness of your starting material are critical.
-
Purity: Verify the purity using melting point analysis (literature value: 154-156 °C) and spectroscopic methods like NMR or FTIR. Impurities can introduce side reactions.
-
Moisture: The presence of water will inhibit a Fischer esterification, as it pushes the reaction equilibrium back towards the reactants.[2][4][5] Always use thoroughly dried carboxylic acid and anhydrous methanol. Drying the acid in a vacuum oven before use is a recommended practice. Ensure all glassware is flame-dried or oven-dried immediately before use.
Q3: What analytical techniques are best for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[2] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the more polar starting carboxylic acid and the less polar product ester. The reaction is considered complete when the spot corresponding to the starting acid has disappeared. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed on reaction aliquots.
In-Depth Troubleshooting Guide
Low yield can often be traced back to one of four key areas: Starting Materials, Reaction Conditions, Side Reactions, or Work-up & Purification.
Problem Area 1: Sub-Optimal Starting Materials or Reagents
| Symptom | Potential Cause | Recommended Action & Explanation |
| Reaction fails to start or proceeds very slowly. | Wet Reagents: Presence of water in methanol, sulfuric acid, or on the glassware. | Action: Use anhydrous methanol and freshly opened concentrated sulfuric acid. Flame-dry or oven-dry all glassware immediately before use. Causality: Water is a product of the esterification. According to Le Châtelier's principle, its presence at the start will suppress the forward reaction.[3][5] |
| Incomplete conversion despite long reaction times. | Degraded Starting Material: The 2,6-dichloro-4-fluorobenzoic acid may be impure. | Action: Confirm the purity of the starting material via melting point or spectroscopy. If necessary, recrystallize the acid from a suitable solvent. |
| Low yield and presence of unexpected byproducts. | Methanol Quality: Using a lower grade of methanol may introduce reactive impurities. | Action: Use at least ACS grade, preferably anhydrous, methanol. |
Problem Area 2: Inadequate Reaction Conditions
The steric hindrance of 2,6-dichloro-4-fluorobenzoic acid necessitates optimized conditions compared to a standard Fischer esterification.
Caption: A logical workflow for troubleshooting and optimizing the esterification reaction.
| Parameter | Standard Condition | Optimized for Hindered Substrate | Rationale |
| Methanol | 5-10 equivalents | Use as the reaction solvent (large excess) | A large excess of methanol shifts the reaction equilibrium towards the product side, maximizing conversion as per Le Châtelier's principle.[3][4] |
| Catalyst | Catalytic H₂SO₄ (1-5 mol%) | 0.1 to 0.3 equivalents of H₂SO₄ or p-TsOH | A higher catalyst loading increases the concentration of the protonated carboxylic acid, the active electrophile, which helps to accelerate the slow reaction rate.[2] |
| Temperature | 65°C (Reflux) | 65°C (Reflux) | Refluxing is necessary to provide sufficient thermal energy to overcome the high activation energy barrier caused by steric hindrance. |
| Reaction Time | 1-4 hours | 5-24 hours | Due to the slow reaction kinetics, an extended reaction time is often required to reach equilibrium and achieve maximum conversion.[2] Monitor progress by TLC.[2] |
Problem Area 3: Alternative Reactions and Byproducts
While the main challenge is driving the reaction forward, alternative esterification methods can be considered if Fischer esterification proves inadequate.
-
Acid Chloride Formation: A robust, two-step alternative involves first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[6] This method is often higher yielding for hindered acids as the acid chloride is much more reactive than the carboxylic acid.
-
Steglich Esterification: This method uses coupling reagents like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).[7] It is performed under mild conditions but can be complicated by the formation of N-acylurea byproducts with sterically hindered substrates.[7]
Caption: Comparison of Fischer esterification and the two-step acid chloride pathway.
Problem Area 4: Losses During Work-up and Purification
A significant amount of product can be lost during the isolation phase if not performed carefully.
-
Symptom: Low isolated yield despite TLC/GC analysis showing complete conversion.
-
Potential Cause 1: Incomplete Extraction. The ester product has some solubility in the aqueous phase, especially if a large amount of methanol is still present.[3]
-
Solution: After neutralizing the acid catalyst with a base (e.g., saturated sodium bicarbonate solution), extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers.
-
-
Potential Cause 2: Emulsion Formation. During the bicarbonate wash, vigorous shaking can lead to stable emulsions, trapping the product.
-
Solution: Invert the separatory funnel gently rather than shaking vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
-
Potential Cause 3: Loss during Solvent Removal/Purification.
-
Solution: The product is a solid. If distillation is attempted, it must be done under high vacuum. Recrystallization is often a better method for purification. Ensure the chosen recrystallization solvent does not excessively dissolve the product at low temperatures.
-
Optimized Protocol: High-Yield Fischer Esterification
This protocol incorporates the optimization strategies discussed above to overcome steric hindrance.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a drying tube (e.g., CaCl₂).
-
Reagents: To the flask, add 2,6-dichloro-4-fluorobenzoic acid (e.g., 10.0 g, 1.0 eq). Add 150 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.5 mL, ~0.9 eq). An exotherm will be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Allow the reaction to reflux for 18-24 hours.
-
Monitoring: Periodically (e.g., every 4 hours), take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate to monitor the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 300 mL of ice-water with stirring. A white precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).
-
-
Purification:
-
Air-dry the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., methanol/water or hexane) to obtain the pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
References
- Saad Abdul Rahim, A. & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2). [URL: https://www.researchgate.net/publication/281123491_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]
- CN106083599A. (2016). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents. [URL: https://patents.google.
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. [URL: https://www.benchchem.
- Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. [URL: https://studylib.
- CN110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. [URL: https://patents.google.
- Organic Chemistry Portal. (n.d.). Fischer Esterification. [URL: https://www.organic-chemistry.
- University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. [URL: https://sites.uci.
- University of Rochester. (n.d.). Acid to Ester - Common Conditions. [URL: https://www.chem.rochester.edu/notvoodoo/pages/conversion.php?page=acid2ester]
- Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476. [URL: https://www.researchgate.
- CN1569888A. (2005). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents. [URL: https://patents.google.
- Reddit. (2022). Esterification not Working. r/chemhelp. [URL: https://www.reddit.
- Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0093]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 2,6-dichloro-4-fluorobenzoate
Welcome to the technical support center for the purification of Methyl 2,6-dichloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The purification of halogenated aromatic esters can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can achieve the desired purity and yield for your downstream applications.
Section 1: Understanding the Challenges
The purification of this compound is often complicated by several factors inherent to its structure and the synthetic routes used for its preparation. A clear understanding of these challenges is the first step toward developing a robust purification strategy.
Frequently Asked Questions (FAQs): Core Challenges
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual 2,6-dichloro-4-fluorobenzoic acid and the esterifying agent (e.g., methanol, dimethyl sulfate).
-
Isomeric Byproducts: Depending on the selectivity of the halogenation and other synthetic steps, you may encounter isomers with different substitution patterns on the aromatic ring.
-
Hydrolysis Product: The ester is susceptible to hydrolysis back to the parent carboxylic acid, especially in the presence of water and acid or base catalysts at elevated temperatures.[1][2]
-
Over- or Under-halogenated Species: Incomplete or excessive halogenation can lead to impurities with fewer or more chlorine or fluorine atoms than the target molecule.
Q2: Why is my yield significantly lower after purification?
A2: Low recovery after purification can stem from several factors:
-
Product Loss During Workup: The product may have some solubility in the aqueous phase during extractions. Ensure the organic phase is thoroughly separated and consider back-extracting the aqueous layer.
-
Decomposition on Silica Gel: Halogenated compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Co-elution with Impurities: If an impurity has a similar polarity to the product, it can be difficult to separate by column chromatography, leading to the discarding of mixed fractions and thus lowering the yield.
-
Inappropriate Recrystallization Solvent: Choosing a solvent in which the product is too soluble at low temperatures will result in significant loss.
Q3: My purified product looks clean by TLC, but NMR analysis shows persistent impurities. Why?
A3: This is a common issue. Thin-layer chromatography (TLC) is an excellent tool for monitoring reactions and column separations, but it has limitations. Some impurities may have very similar Rf values to your product, making them appear as a single spot. Additionally, some impurities may not be UV-active and will be invisible on the TLC plate. For a comprehensive purity assessment, it is crucial to use multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).[3][4]
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound.[5][6][7] However, success depends on careful optimization of the conditions.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots on TLC) | Inappropriate solvent system (eluent). | Perform a thorough solvent screen using TLC. Aim for an Rf value of 0.2-0.3 for the product. A common starting point for haloaromatic esters is a hexane/ethyl acetate gradient. |
| Column overloading. | As a rule of thumb, use a 30:1 to 50:1 ratio of silica gel to crude product by weight. For difficult separations, this ratio may need to be increased. | |
| Poorly packed column leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred. | |
| Product Degradation on the Column | Acidity of silica gel. | Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switching to a different stationary phase like alumina (neutral or basic).[5] |
| Streaking of the Product on the Column | Product is too polar for the chosen solvent system. | Start with a less polar eluent and gradually increase the polarity. |
| The sample was loaded in a solvent that is too polar. | Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) before loading it onto the column. |
Experimental Protocol: Flash Column Chromatography (Starting Point)
-
TLC Analysis: Develop a suitable solvent system. For this compound, a good starting point is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 95:5, 90:10, 80:20) to achieve an Rf of ~0.25 for the product.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure. Analyze the final product by NMR, HPLC, or GC-MS to confirm purity.[3][4]
Section 3: Troubleshooting Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent. | Try a less polar solvent. If the compound is very soluble in all single solvents, try a binary solvent system (one solvent in which it is soluble and one in which it is sparingly soluble). |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. | |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of the pure compound if available. | |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is precipitating too quickly from a supersaturated solution. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can also help. | |
| Poor Recovery of Product | The compound is too soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). Try a different solvent in which the compound has lower solubility at cold temperatures. |
Experimental Protocol: Recrystallization (Starting Point)
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold. Potential starting solvents for haloaromatic esters include methanol, ethanol, isopropanol, or mixtures like hexane/ethyl acetate.
-
Dissolution: In a flask, add the minimum amount of the hot solvent required to completely dissolve the crude product.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 4: Visualization of Purification Workflow
A logical workflow is essential for efficient and effective purification.
Caption: A decision-making workflow for the purification of this compound.
Section 5: References
-
University of California, Davis. Column Chromatography. [Link]
-
University of Colorado, Boulder. Column Chromatography. [Link]
-
Columbia University. Column Chromatography. [Link]
-
Google Patents. US4304925A - Process for purifying esters.
-
Yoshiki Koshikari. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
Google Patents. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
-
BVL. Product chemistry - Relevant impurities of technical active substances. [Link]
-
YouTube. mechanism of ester hydrolysis. [Link]
-
YouTube. Hydrolysis of esters - Mechanisms. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
PubMed Central. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. [Link]
-
ATSDR. ANALYTICAL METHODS. [Link]
-
Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
PubChem. (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate. [Link]
Sources
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
Technical Support Center: Purification of Methyl 2,6-dichloro-4-fluorobenzoate
Welcome to the technical support guide for the purification of Methyl 2,6-dichloro-4-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will delve into the common impurities, troubleshooting strategies for standard purification techniques, and provide detailed, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a halogenated aromatic ester commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of its chloro and fluoro substituents makes it a valuable precursor for creating complex molecular architectures through reactions like cross-coupling.[1] Purity is paramount because residual impurities, such as unreacted starting materials or isomeric byproducts, can lead to unwanted side reactions, reduce the yield and efficacy of subsequent steps, and introduce toxicological risks in the final active pharmaceutical ingredient (API).
Q2: What are the most common impurities I can expect in my crude product?
The impurity profile is largely dictated by the synthetic route. The most common method for synthesizing this ester is the Fischer-Speier esterification of 2,6-dichloro-4-fluorobenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[2][3][4]
Based on this, the primary impurities are:
-
Unreacted Starting Material: 2,6-dichloro-4-fluorobenzoic acid. Due to the equilibrium nature of Fischer esterification, incomplete conversion is common.[3][4]
-
Residual Catalyst: Traces of the acid catalyst (e.g., H₂SO₄) if not properly neutralized.
-
Water: A byproduct of the esterification reaction, which can drive the reverse hydrolysis reaction.[5]
-
Workup/Reaction Solvents: Residual organic solvents used during the reaction or extraction (e.g., ethyl acetate, dichloromethane, toluene).
-
Isomeric Impurities: Depending on the purity of the 2,6-dichloro-4-fluorobenzoic acid starting material, other chlorinated or fluorinated isomers may be present.
Q3: What are the primary methods for purifying crude this compound?
The main purification strategies following an initial aqueous workup are:
-
Recrystallization: An effective method for removing small to moderate amounts of impurities from a solid product. The choice of solvent is critical for success.
-
Flash Column Chromatography: The most versatile and powerful method for separating the desired product from closely related impurities, especially when dealing with complex mixtures or oily products.[1][6]
-
Vacuum Distillation: This can be effective if the impurities have significantly different boiling points from the product, though it is less commonly used for this specific compound unless dealing with volatile impurities.[7]
Q4: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for accurate quantitative purity analysis.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities.[6][8]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure of the product and identifying and quantifying impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Q5: What are the key safety precautions I should take when handling this compound?
This compound and related halogenated compounds require careful handling.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[10][11] It may also cause respiratory irritation.[10][12][13]
-
Precautions:
-
Always work in a well-ventilated chemical fume hood.[11][13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
-
Avoid breathing dust or vapors.[10]
-
Wash hands thoroughly after handling.[11]
-
Ensure an eyewash station and safety shower are readily accessible.[11]
-
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Issue 1: Identifying Common Impurities in the Crude Product
-
Problem: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots or unexpected peaks. How do I identify them?
-
Causality & Solution: The identity of an impurity is directly linked to its origin in the synthetic and workup process. The diagram below illustrates the common entry points for impurities during a standard Fischer esterification synthesis.
Caption: Origin of common impurities during synthesis and workup.
The table below provides guidance on identifying these impurities using standard analytical techniques.
| Impurity | Identification Method & Expected Signature |
| 2,6-dichloro-4-fluorobenzoic acid | TLC: More polar spot (lower Rf) than the ester product. ¹H NMR: Absence of the methyl ester singlet (~3.9 ppm); presence of a broad carboxylic acid proton signal (>10 ppm). Extraction: Will move from the organic layer to an aqueous basic layer (e.g., NaHCO₃ solution). |
| Residual Solvents (e.g., Ethyl Acetate, DCM) | ¹H NMR: Characteristic peaks for the specific solvent will be visible and can be identified using a solvent reference chart. |
| Water | ¹H NMR: A broad singlet, often around 1.5-2.0 ppm in CDCl₃, but its chemical shift can vary significantly. |
Issue 2: Ineffective Recrystallization
-
Problem: My recrystallization attempt failed. The product either "oiled out," failed to crystallize even after cooling, or the purity did not improve.
-
Causality & Solution: Recrystallization success hinges on the differential solubility of the product and its impurities in the chosen solvent at different temperatures. Failure indicates an inappropriate solvent or technique.
Troubleshooting Recrystallization Failures
| Problem | Probable Cause | Recommended Solution |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution became saturated while the temperature was still above the product's melting point. | Use a lower-boiling point solvent or a solvent pair. Ensure you are not using an excessive amount of solvent. |
| No Crystals Form | The product is too soluble in the solvent even at low temperatures, or the solution is too dilute. | Try a less polar solvent in which the product is less soluble. If the solution is dilute, evaporate some solvent to increase concentration and re-cool. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Purity Does Not Improve | The impurities have similar solubility profiles to the product in the chosen solvent and are co-crystallizing. | A different solvent or a solvent pair (one "good" solvent, one "poor" solvent) is required. If impurities are significant, pre-purification by column chromatography may be necessary. |
| Very Low Recovery | The product has significant solubility in the solvent even at low temperatures, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize precipitation. |
Issue 3: Poor Separation in Flash Column Chromatography
-
Problem: My compounds are co-eluting (spots are not separating) on the column, or I'm observing significant band tailing/streaking.
-
Causality & Solution: Effective chromatographic separation depends on the differential partitioning of components between the stationary phase (silica) and the mobile phase (eluent). Poor separation indicates a non-optimal eluent system or improper column packing/loading.
Caption: Workflow for optimizing flash column chromatography.
Troubleshooting Common Chromatography Issues
| Problem | Probable Cause | Recommended Solution |
| Poor Separation (Co-elution) | The eluent is too polar, causing all compounds to move too quickly (high Rf values). | Decrease the polarity of the eluent. For a typical hexane/ethyl acetate system, increase the proportion of hexane. Aim for a product Rf of ~0.3 on TLC for good separation. |
| Product Won't Elute | The eluent is not polar enough to move the compound off the silica gel (low Rf value). | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Band Tailing/Streaking | The sample was overloaded on the column. The compound is too polar for the chosen eluent (strong interaction with silica). The crude sample contains acidic or basic impurities. | Load a smaller amount of crude material. Use a more polar eluent system. If the starting acid is a major impurity, consider a pre-column basic wash of the crude product or adding a small amount (~0.5%) of acetic acid to the eluent to improve the peak shape of acidic compounds. |
| Cracked or Channeled Column | The silica gel was not packed uniformly, or the column ran dry. | Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed. |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
This protocol is designed to neutralize the acid catalyst and remove the bulk of water-soluble impurities following a typical Fischer esterification.
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes relative to the starting carboxylic acid).
-
Neutralization: Carefully pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (foaming) will occur. Swirl gently until gas evolution ceases, then stopper and shake, venting frequently.
-
Separation: Separate the aqueous and organic layers.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Water (2x)
-
Saturated aqueous NaCl (Brine) (1x)
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol assumes a solid crude product. A preliminary solvent screen should be performed on a small scale to identify a suitable solvent.
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a potential solvent. A good solvent will not dissolve the product at room temperature but will fully dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This protocol is a general guideline. The eluent system must be optimized via TLC first.
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.25-0.35 and separates it well from impurities.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the least polar component of your eluent system (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the fractions that contain only the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Safety Data Summary
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] |
| H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11] |
| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |
| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[10][12] |
Section 5: References
-
Analytical Methods Overview. Japan Environment Agency. [Link]
-
Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (Patent CN106083599A). Google Patents.
-
Acid to Ester - Common Conditions. University of Rochester, Chemistry Department. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (Patent US20080287714A1). Google Patents.
-
Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476. [Link]
-
Preparation process of 2,6-dichloro-4-trifluoro methylaniline. (Patent CN1436769A). Google Patents.
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Experiment 10: Fischer Esterification. Thompson Rivers University, Chemistry Department. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Center for Biotechnology Information (NCBI), PMC. [Link]
-
Senawee, S., et al. (2020). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry. [Link]
-
Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. (Patent CN102863342A). Google Patents.
-
Kollmar, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. (Patent CN108340798A). Patsnap. [Link]
-
Method for preparing 2-chloro-6-fluorobenzaldehyde. (Patent CN102617312A). Google Patents.
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]
-
Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (Patent CN102432547A). Google Patents.
-
Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. (Patent CN116444340B). Google Patents.
-
Preparation method of 6-chloro-2-mercaptobenzoic acid. (Patent CN103360288B). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. env.go.jp [env.go.jp]
- 7. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 232275-56-8|this compound|BLD Pharm [bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
preventing byproduct formation in Methyl 2,6-dichloro-4-fluorobenzoate reactions
Welcome to the technical support center for Methyl 2,6-dichloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) at the 4-position (fluorine) with an amine nucleophile, but I am observing the formation of a significant amount of the corresponding carboxylic acid. What is causing this and how can I prevent it?
Answer:
The formation of the carboxylic acid byproduct, 2,6-dichloro-4-(substituted amino)benzoic acid, is a classic case of competing ester hydrolysis. This typically occurs when the reaction conditions are too basic or if there is an excess of water present in the reaction mixture.
Causality:
The ester group of this compound is susceptible to saponification (base-catalyzed hydrolysis). While your amine nucleophile is intended to displace the fluoride at the C-4 position, it can also act as a base, or more commonly, the base you are using to deprotonate your nucleophile or scavenge the HF byproduct can attack the ester carbonyl. This is especially problematic at elevated temperatures.
Troubleshooting Steps:
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases are preferred. If you are using a strong base like sodium hydroxide or potassium hydroxide, consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are known to be effective in SNAr reactions while minimizing ester hydrolysis. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of ester hydrolysis, which typically has a higher activation energy than the desired SNAr reaction. We recommend starting at a lower temperature (e.g., room temperature) and gradually increasing it only if the desired reaction is too slow.
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can be introduced from solvents, reagents, or the atmosphere and will readily participate in the hydrolysis reaction.
-
Stoichiometry: Use a minimal excess of the base. A large excess will increase the rate of the undesired hydrolysis. Typically, 1.1 to 1.5 equivalents of base are sufficient.
Experimental Protocol for Minimizing Ester Hydrolysis in SNAr with an Amine:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add a dry, aprotic solvent such as DMF, DMSO, or NMP.
-
Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as K₂CO₃ (1.5 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature to 50-80 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Question 2: My SNAr reaction is sluggish, and upon increasing the temperature, I am starting to see byproducts resulting from the displacement of the chloro groups. How can I improve the reaction rate at the 4-position without affecting the chloro substituents?
Answer:
While the fluorine at the 4-position is the most activated site for SNAr due to the electron-withdrawing effects of the adjacent chloro and ester groups, at higher temperatures, the chloro groups can also be substituted, leading to a mixture of products.
Causality:
The reactivity of leaving groups in SNAr reactions on this ring system is F > Cl. However, this difference in reactivity is temperature-dependent. At higher temperatures, the activation energy for chloro displacement can be overcome, leading to a loss of selectivity.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can have a significant impact on the rate of SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and NMP are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) and increase the reaction rate. If you are using a less polar solvent, switching to one of these may allow you to run the reaction at a lower temperature.
-
Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be beneficial, especially in solid-liquid biphasic systems (e.g., using K₂CO₃ in DMF). The catalyst can help to increase the effective concentration of the nucleophile in the organic phase.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate SNAr reactions, allowing for shorter reaction times and potentially lower overall temperatures, which can help to preserve selectivity.
Data Summary: Solvent Effects on SNAr Reaction Rate
| Solvent | Dielectric Constant | Typical Reaction Temperature | Relative Rate |
| Toluene | 2.4 | > 100 °C | Low |
| THF | 7.6 | 60-100 °C | Moderate |
| Acetonitrile | 37.5 | 50-80 °C | Moderate-High |
| DMF | 36.7 | 25-80 °C | High |
| DMSO | 47 | 25-80 °C | Very High |
Diagram: Desired vs. Undesired SNAr Pathways
Caption: Reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most common byproducts depend on the reaction type. For SNAr reactions, the primary byproducts are typically the corresponding carboxylic acid (from ester hydrolysis) and products from substitution at the less reactive chloro positions. In reactions where the ester is the target (e.g., hydrolysis or reduction), incomplete reaction is the most common issue.
Q2: How can I purify my desired product away from the carboxylic acid byproduct?
A2: The difference in acidity between the desired ester product and the carboxylic acid byproduct can be exploited for purification. An acidic wash (e.g., with dilute HCl) will protonate the carboxylic acid, making it less polar, while a basic wash (e.g., with aqueous sodium bicarbonate) will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase and can be separated from the desired ester product in the organic phase.
Q3: Is it possible to selectively react with the ester group in the presence of the halo substituents?
A3: Yes, the ester group can be selectively hydrolyzed or reduced. For example, hydrolysis to the carboxylic acid can be achieved under acidic conditions (e.g., with HCl in dioxane/water) which will avoid SNAr reactions. Reduction of the ester to the corresponding alcohol can be achieved with reducing agents like lithium borohydride (LiBH₄), which is generally not reactive enough to reduce the aromatic halides.
Diagram: Selective Ester Hydrolysis Workflow
Caption: Workflow for selective hydrolysis of the ester group.
Technical Support Center: Ester Hydrolysis of Methyl 2,6-dichloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the ester hydrolysis (saponification) of Methyl 2,6-dichloro-4-fluorobenzoate to its corresponding carboxylic acid, 2,6-dichloro-4-fluorobenzoic acid. This transformation, while conceptually straightforward, is often challenging due to the steric hindrance and electronic effects of the substituents on the aromatic ring.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of this compound.
Question: Why is my hydrolysis reaction showing low or no conversion?
Answer:
Low or no conversion is the most common issue encountered and is primarily due to the sterically hindered nature of the ester. The two chlorine atoms in the ortho positions physically block the approach of the nucleophile (hydroxide ion) to the carbonyl carbon.[1][2]
-
Inadequate Reaction Conditions: Standard hydrolysis conditions (e.g., NaOH in aqueous methanol at room temperature) are often insufficient. Elevated temperatures and longer reaction times are typically necessary to overcome the high activation energy barrier.
-
Insufficient Base: A stoichiometric amount of base is the minimum requirement. An excess of the base is often needed to drive the reaction to completion.
-
Poor Solubility: The starting ester may have limited solubility in purely aqueous solvent systems. A co-solvent is often necessary to ensure the ester and the hydroxide are in the same phase.
Recommended Solutions:
-
Increase Temperature: Refluxing the reaction mixture is a common strategy. Temperatures between 80-100°C are often employed.
-
Use a Co-solvent: A mixture of water and a water-miscible organic solvent can improve solubility. Common choices include tetrahydrofuran (THF), dioxane, or ethanol.[3]
-
Increase Base Equivalents: Using 3-10 equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly increase the reaction rate.
-
Non-Aqueous Conditions: For particularly stubborn hydrolyses, non-aqueous conditions can be effective. A mixture of methanol and a non-polar aprotic solvent like dichloromethane (CH2Cl2) with NaOH can enhance the reactivity of the hydroxide ion by reducing its solvation.[1]
-
Alternative Bases: In some cases, lithium hydroxide (LiOH) in a THF/water mixture can be a more effective base for ester hydrolysis.[3]
Question: I'm observing side products in my reaction mixture. What are they and how can I avoid them?
Answer:
While the target reaction is hydrolysis, under forcing conditions, other reactions can occur.
-
Transesterification: If an alcohol other than methanol is used as a solvent (e.g., ethanol), transesterification can compete with hydrolysis, leading to the formation of the corresponding ethyl ester.[3]
-
Decarboxylation: Although less common for this specific substrate under typical hydrolysis conditions, highly forcing conditions (very high temperatures) could potentially lead to some degree of decarboxylation of the product acid.
-
Nucleophilic Aromatic Substitution (SNAr): While the aromatic ring is electron-deficient, the conditions for ester hydrolysis are generally not harsh enough to promote SNAr of the fluorine or chlorine atoms. However, it is a theoretical possibility under extreme conditions.
Recommended Solutions:
-
Avoid Reactive Solvents: If using a co-solvent, choose one that will not participate in the reaction, such as THF or dioxane, over a reactive alcohol like ethanol.
-
Moderate Reaction Conditions: Use the mildest conditions that afford a reasonable reaction rate. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Monitor the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed to minimize the formation of degradation products.[4][5]
Question: My reaction seems to have worked, but I'm having trouble with the work-up and purification. What are the best practices?
Answer:
The work-up procedure is critical for isolating the pure carboxylic acid.
-
Incomplete Acidification: The product of the hydrolysis is the sodium or potassium salt of the carboxylic acid, which is water-soluble. To precipitate the free carboxylic acid, the reaction mixture must be acidified. If the pH is not sufficiently low, the product will remain in the aqueous phase as the carboxylate salt.
-
Emulsion Formation: During the extraction of the acidified product into an organic solvent, emulsions can form, making phase separation difficult.
-
Product Purity: The crude product may contain unreacted starting material or side products that need to be removed.
Recommended Solutions:
-
Careful Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~1-2), which can be checked with pH paper.[6] The carboxylic acid should precipitate out of the solution.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a weak base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the hydrolysis of this compound?
A1: A good starting point is to use 3-5 equivalents of NaOH or KOH in a 1:1 mixture of water and a co-solvent like THF or dioxane. The reaction is typically heated to reflux (80-100°C) and monitored for completion over several hours to 24 hours.
Q2: How do the substituents on the aromatic ring affect the hydrolysis?
A2: The two ortho-chlorine atoms provide significant steric hindrance, making the ester resistant to hydrolysis.[7][8] The electron-withdrawing nature of the chlorine and fluorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric hindrance is the dominant factor that slows down the reaction.
Q3: What is the mechanism of this ester hydrolysis?
A3: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically a base-catalyzed hydrolysis (saponification).[9][10][11] The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is deprotonated to form the carboxylate salt.[9][10] Subsequent acidification in the work-up protonates the carboxylate to yield the final carboxylic acid product.
Q4: Can I use acidic conditions for the hydrolysis?
A4: Acid-catalyzed hydrolysis is a possible alternative, but it is a reversible reaction.[12][13] To drive the equilibrium towards the products, a large excess of water is required. For sterically hindered esters like this one, acid-catalyzed hydrolysis is often even slower than base-catalyzed hydrolysis and may require very harsh conditions (e.g., concentrated sulfuric acid at high temperatures). Base-catalyzed hydrolysis is generally preferred because the final deprotonation step makes the overall reaction irreversible under basic conditions.[9]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting ester will have a higher Rf value than the product carboxylic acid. A simple method is to spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction. HPLC and GC can also be used for more quantitative monitoring.[4][5]
Experimental Protocols
Standard Basic Hydrolysis Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add NaOH (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-100°C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture with concentrated HCl to pH 1-2.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-dichloro-4-fluorobenzoic acid.
-
Purify the crude product by recrystallization or acid-base extraction.
Data Presentation
| Condition | Base | Solvent | Temperature | Typical Reaction Time | Expected Outcome |
| Mild | 1.1 eq NaOH | Water/Methanol | Room Temperature | > 24 hours | Low to no conversion |
| Standard | 3-5 eq NaOH | Water/THF | Reflux (80-100°C) | 4-24 hours | Good to excellent conversion |
| Forcing | 5-10 eq KOH | Water/Dioxane | Reflux (100°C) | 2-12 hours | High conversion, risk of side products |
| Non-Aqueous | 3-5 eq NaOH | Methanol/DCM | Room Temperature | 1-6 hours | Potentially faster and milder conversion[1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the hydrolysis of this compound.
References
- Theodorou, A., et al. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2008(15), 134-143.
- Newman, M. S. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons.
-
Reddit. (2022). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]
-
Reddit. (2019). ester hydrolysis problem. r/OrganicChemistry. Available at: [Link]
-
Patsnap. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka. Available at: [Link]
- Pihl, V., et al. (2003). Kinetic Study of Hydrolysis of Benzoates. Part XXVI. Variation of the Substituent Effect with Solvent in Alkaline Hydrolysis of. International Journal of Chemical Kinetics, 35(9), 477-486.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available at: [Link]
-
ResearchGate. (2003). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. Available at: [Link]
- Pihl, V., et al. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-36.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Saponification Reaction of Esters. YouTube. Available at: [Link]
-
Quora. (n.d.). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Available at: [Link]
-
Leah4sci. (2015). Saponification of Esters. YouTube. Available at: [Link]
-
ResearchGate. (2008). A simple method for the alkaline hydrolysis of esters. Available at: [Link]
- Google Patents. (1968). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
- Wu, X., et al. (2018). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Organic & Biomolecular Chemistry, 16(43), 8373-8377.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Reddit. (2021). Hydrolysis product troubleshooting. r/Chempros. Available at: [Link]
- Google Patents. (2021). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
University of California, Davis. (n.d.). Hydrolysis. Available at: [Link]
-
SlidePlayer. (2018). HYDROLYSIS REACTIONS. Available at: [Link]
- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
ResearchGate. (2014). Analytical methods for the quantification of volatile aromatic compounds. Available at: [Link]
-
ResearchGate. (2015). Direct hydrolysis and analysis of glycosidically bound aroma compounds in grapes and wines: Comparison of hydrolysis conditions and sample preparation methods. Available at: [Link]
-
National Institutes of Health. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
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dealing with regioisomers in the synthesis of Methyl 2,6-dichloro-4-fluorobenzoate derivatives
Welcome to the technical support center for the synthesis of Methyl 2,6-dichloro-4-fluorobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with controlling regioselectivity in these syntheses. Here, we address frequently encountered issues in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the expected regioisomeric impurities?
The synthesis of this compound typically involves the esterification of 2,6-dichloro-4-fluorobenzoic acid. The main challenge regarding regioisomers arises during the synthesis of the substituted benzoic acid precursor, often via electrophilic aromatic substitution reactions on a fluorobenzene derivative.
A common retrosynthetic approach starts with a readily available fluorinated feedstock. The directing effects of the substituents play a crucial role in the outcome of the reaction.[1] The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but are deactivating.[2] The order of introduction of these substituents is critical for maximizing the yield of the desired product.[3]
Expected Regioisomeric Impurities:
Depending on the specific synthetic route, you may encounter the following regioisomers:
-
Methyl 2,4-dichloro-6-fluorobenzoate: Arising from an alternative chlorination pattern.
-
Methyl 3,5-dichloro-4-fluorobenzoate: If the directing group effects are not well-controlled.
The formation of these isomers is governed by the principles of electrophilic aromatic substitution, where the stability of the intermediate carbocation (arenium ion) dictates the position of the incoming electrophile.[4]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for this compound?
Controlling regioselectivity is a common hurdle. Here’s a breakdown of factors to consider and strategies to implement:
Understanding the Directing Effects:
The fluorine atom is a moderately deactivating but ortho-, para-directing group due to a balance of its inductive electron-withdrawing effect and resonance electron-donating effect.[4] Chlorine is also an ortho-, para-director but is more deactivating than fluorine.[2] When multiple directing groups are present, their combined influence determines the position of subsequent substitutions.
Strategies for Improving Regioselectivity:
-
Choice of Starting Material and Reaction Sequence: The order in which you introduce the substituents is paramount.[3] For instance, starting with 4-fluorotoluene and then performing chlorination and subsequent oxidation of the methyl group can offer a different isomeric outcome compared to starting with fluorobenzene and performing sequential chlorinations and then carboxylation.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Catalyst: The choice of Lewis acid catalyst in reactions like Friedel-Crafts acylation or chlorination can significantly impact isomer distribution. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and catalyst loading.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and thus the regiochemical outcome.
-
Experimental Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing reaction conditions to improve regioselectivity.
Problem 2: I have a mixture of regioisomers. How can I effectively separate them?
The separation of regioisomers of dichlorofluorobenzoates can be challenging due to their similar physicochemical properties.
Separation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Differences in solubility of the isomers in a particular solvent system. | Can be cost-effective for large-scale purification. | May not be effective for isomers with very similar solubilities; can be labor-intensive. |
| Column Chromatography | Differential adsorption of isomers onto a stationary phase (e.g., silica gel). | Good for laboratory-scale purification; can achieve high purity. | Can be time-consuming and require large volumes of solvent. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Excellent for achieving high purity of individual isomers. | More expensive for large-scale separations. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation. | Faster separations and reduced solvent consumption compared to HPLC. | Requires specialized equipment. |
Protocol 1: Separation of Dichlorofluorobenzoate Isomers by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC) to achieve good separation of the spots corresponding to the different isomers. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC, GC-MS, or HPLC to identify the fractions containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: How can I confidently identify and quantify the different regioisomers in my sample?
Accurate analytical characterization is crucial for confirming the identity and purity of your product. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Techniques for Isomer Identification and Quantification:
| Analytical Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Excellent for quantifying the relative amounts of volatile isomers and providing initial structural information based on fragmentation patterns.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | A robust method for both qualitative and quantitative analysis of non-volatile compounds. Can be coupled with a UV or MS detector.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes isomers based on the unique chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F). | Provides detailed structural information for unambiguous isomer identification. The coupling patterns and chemical shifts in the aromatic region are particularly informative. |
Spectroscopic Data Interpretation:
The ¹H NMR spectrum is a powerful tool for distinguishing between the regioisomers of this compound. The substitution pattern on the aromatic ring will give rise to distinct splitting patterns for the aromatic protons. For the desired product, you would expect to see a characteristic signal for the aromatic protons.
For comparison, the ¹H NMR spectrum of a related compound, Methyl 2,6-dichloro-4-cyanobenzoate, can provide some insight into the expected chemical shifts.[7]
Workflow for Isomer Identification and Quantification:
Caption: A comprehensive workflow for the identification and quantification of regioisomers.
References
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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University of Bristol Research Portal. (2023, March 1). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
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ACS Publications. (2025, September 4). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Retrieved from [Link]
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CrystEngComm (RSC Publishing). (n.d.). Alternative separation strategy for o-/p-dichlorobenzene mixtures through supramolecular chemistry protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of Methyl 2,6-dichloro-4-fluorobenzoate with 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Even seemingly minor misinterpretations of a molecule's architecture can lead to significant setbacks in research and development. This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust structural validation of Methyl 2,6-dichloro-4-fluorobenzoate, a halogenated aromatic compound.
As a senior application scientist, my focus extends beyond the mere procedural steps. This guide is structured to provide a causal understanding of experimental choices, ensuring that the described protocols are self-validating systems. We will delve into the "why" behind the "how," grounding our analysis in authoritative spectroscopic principles.
The Analytical Challenge: Unambiguous Confirmation of a Substituted Aromatic System
This compound presents a compelling case for the power of 2D NMR. Its structure, featuring a highly substituted benzene ring, can lead to complex one-dimensional (1D) NMR spectra where signal overlap and complex coupling patterns may obscure a definitive assignment. 2D NMR techniques, by spreading correlations across a second frequency dimension, provide the necessary resolution to piece together the molecular puzzle with confidence.[1]
Predicted 1D NMR Data: The Starting Point for Our Investigation
In the absence of a publicly available experimental spectrum for this compound, we will begin with a set of predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of substituent effects on aromatic rings, where electronegative halogens and the methyl ester group influence the electron density and, consequently, the magnetic environment of each nucleus.[2][3][4]
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3/H5 | 7.20 - 7.40 | 115.0 - 118.0 (d, J_CF) |
| OCH₃ | 3.90 - 4.00 | 52.0 - 54.0 |
| C1 | - | 130.0 - 133.0 |
| C2/C6 | - | 135.0 - 138.0 |
| C3/C5 | 7.20 - 7.40 | 115.0 - 118.0 (d, J_CF) |
| C4 | - | 160.0 - 165.0 (d, J_CF) |
| C=O | - | 163.0 - 166.0 |
Note: These are estimated ranges. Actual chemical shifts can vary based on solvent and other experimental conditions.
The 2D NMR Toolkit: A Comparative Approach to Structural Elucidation
We will employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The synergy between these techniques is what enables a comprehensive and trustworthy validation.[5] The standard workflow for structure elucidation involves a combination of homonuclear and heteronuclear correlation experiments.[6]
Workflow for 2D NMR Structural Validation
Figure 1: A generalized workflow for validating a chemical structure using a combination of 1D and 2D NMR experiments.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the cornerstone of proton network analysis, revealing which protons are spin-spin coupled to each other, typically through two or three bonds.[7] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and off-diagonal cross-peaks indicate coupled protons.
Experimental Protocol: Acquiring a COSY Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup: Tune and match the probe for ¹H.
-
Acquisition:
-
Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width to cover all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the spectrum to reduce artifacts.
-
For this compound, the COSY spectrum is predicted to be simple due to the molecular symmetry. The two aromatic protons (H3 and H5) are chemically equivalent and will not show a cross-peak to each other. The methyl protons of the ester group are isolated and will also not show any correlations. Therefore, the primary utility of COSY in this specific case is to confirm the absence of unexpected proton-proton couplings, which in itself is a valuable piece of structural information.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment is a powerful tool for identifying which protons are directly attached to which carbon atoms.[6] Each cross-peak in an HSQC spectrum corresponds to a one-bond C-H connection.
Experimental Protocol: Acquiring an HSQC Spectrum
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.
-
Acquisition:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width as in the ¹H 1D experiment.
-
Set the ¹³C spectral width to encompass all expected carbon signals.
-
The experiment is optimized for an average one-bond ¹J(C,H) coupling constant of ~145 Hz.[8]
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Expected HSQC Correlations for this compound
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Correlation |
| 7.20 - 7.40 | 115.0 - 118.0 | Aromatic C-H (C3-H3, C5-H5) |
| 3.90 - 4.00 | 52.0 - 54.0 | Methyl C-H (OCH₃) |
The HSQC spectrum will definitively link the aromatic proton signals to their directly attached carbon atoms and the methyl proton signal to the methyl carbon. This provides the first layer of heteronuclear connectivity information.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most informative 2D NMR technique for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds.[9] These long-range correlations are crucial for connecting the individual spin systems and identifying quaternary carbons (carbons with no attached protons).
Experimental Protocol: Acquiring an HMBC Spectrum
-
Sample Preparation: The same sample can be used.
-
Spectrometer Setup: Maintain the ¹H and ¹³C tuning and matching.
-
Acquisition:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
The spectral widths for ¹H and ¹³C are the same as for the HSQC experiment.
-
The experiment is optimized for a long-range coupling constant, typically around 8 Hz.
-
-
Processing:
-
Apply a sine-bell or Gaussian window function.
-
Perform a two-dimensional Fourier transform.
-
Predicted Key HMBC Correlations for this compound
| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Number of Bonds | Structural Information |
| H3/H5 (7.20 - 7.40) | C1 (130.0 - 133.0) | 2 | Connects aromatic protons to the carbon bearing the ester group. |
| C2/C6 (135.0 - 138.0) | 2 & 3 | Connects aromatic protons to the chlorine-substituted carbons. | |
| C4 (160.0 - 165.0) | 2 | Connects aromatic protons to the fluorine-substituted carbon. | |
| OCH₃ (3.90 - 4.00) | C=O (163.0 - 166.0) | 2 | Confirms the methyl group is part of the ester functionality. |
Visualizing the Connectivity: A Unified Data Interpretation
The true power of 2D NMR lies in the combined interpretation of these datasets. The following diagram illustrates how the key HMBC correlations would piece together the structure of this compound.
Figure 2: Key predicted HMBC correlations for this compound, illustrating how long-range ¹H-¹³C couplings connect the different parts of the molecule.
Comparison with Alternative Methodologies
While 2D NMR is a powerful tool, it's important to consider its place among other analytical techniques for structure elucidation.
| Technique | Strengths | Limitations |
| X-ray Crystallography | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
| Mass Spectrometry (MS) | Provides accurate mass and fragmentation patterns, confirming molecular formula. | Does not provide direct information about atomic connectivity. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Provides limited information about the overall molecular skeleton. |
2D NMR serves as a crucial bridge between the elemental composition and functional group information provided by MS and IR, and the definitive but often elusive solid-state structure from X-ray crystallography. For compounds that are oils or difficult to crystallize, 2D NMR is often the primary method for complete structural assignment.
Conclusion: A Self-Validating Approach to Structural Certainty
The combination of COSY, HSQC, and HMBC spectroscopy provides a multi-layered, self-validating system for the structural elucidation of this compound. By systematically mapping out the proton-proton couplings, proton-carbon single-bond connectivities, and long-range proton-carbon correlations, a complete and unambiguous picture of the molecular structure can be assembled. This methodical approach, grounded in the fundamental principles of NMR, ensures the scientific integrity of the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Journal of Chemical Education. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Swinburne University of Technology. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Chemistry LibreTexts. (2023). 19: HMBC. [Link]
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Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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University of Guelph. (n.d.). Weak One-bond or Multiple Bond Correlations in 1H / 13C HMQC / HSQC Spectra. [Link]
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Comparative Reactivity Analysis: Methyl 2,6-dichloro-4-fluorobenzoate vs. Methyl 2,6-dibromo-4-fluorobenzoate in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the synthesis of complex pharmaceutical intermediates, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Substituted haloarenes are foundational building blocks, and their reactivity in key transformations like Nucleophilic Aromatic Substitution (SNAr) is of paramount importance. This guide provides an in-depth comparison of the reactivity of two closely related halogenated benzoyl esters: Methyl 2,6-dichloro-4-fluorobenzoate and its dibromo analogue, Methyl 2,6-dibromo-4-fluorobenzoate. The focus will be on predicting and explaining their differential reactivity toward nucleophiles, a crucial consideration for process development and medicinal chemistry programs.
The Underlying Chemistry: Principles of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution is a cornerstone reaction for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[1][2][3] The reaction typically proceeds through a two-step addition-elimination mechanism.
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]
-
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored.
The viability and rate of an SNAr reaction are critically dependent on three factors:
-
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho and/or para to the leaving group.[1][4][5]
-
The nature of the leaving group.
-
The strength of the nucleophile.
For the substrates , the methyl ester (-COOCH₃) group and the halogen atoms themselves function as EWGs, activating the ring for nucleophilic attack. The primary site of substitution is the carbon atom bonded to fluorine. While the C-F bond is the strongest carbon-halogen bond, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is significantly accelerated by fluorine's potent inductive electron-withdrawing effect, making the attached carbon highly electrophilic.[1][6] The subsequent, fast elimination step is less sensitive to the C-X bond strength.[1][6][7]
The Core Comparison: Inductive Effects of Ortho-Halogens
The key difference between this compound and Methyl 2,6-dibromo-4-fluorobenzoate lies in the nature of the halogen atoms at the ortho positions. The primary role of these ortho-substituents is to enhance the electrophilicity of the ring and to stabilize the negatively charged Meisenheimer complex formed during the rate-determining step.
This stabilization is primarily achieved through their inductive effect (-I effect), which is the withdrawal of electron density through the sigma bonds. The magnitude of the -I effect is directly related to electronegativity.
-
Electronegativity Order: Fluorine > Chlorine > Bromine > Iodine
Based on this fundamental principle, chlorine is more electronegative than bromine.[8] Consequently, the two chlorine atoms in this compound will exert a more powerful collective inductive pull on the electron density of the aromatic ring compared to the two bromine atoms in the dibromo analogue.
This leads to a clear prediction:
This compound is expected to be more reactive in SNAr reactions (at the C4-fluoro position) than Methyl 2,6-dibromo-4-fluorobenzoate.
The stronger electron withdrawal by the ortho-chloro substituents makes the entire aromatic ring more electron-poor (more electrophilic), lowering the activation energy for the initial attack by a nucleophile.[6] Furthermore, this enhanced inductive effect provides greater stabilization for the negative charge that develops in the Meisenheimer intermediate, particularly the resonance structures where the charge is localized on the ortho carbons.
Visualizing the SNAr Mechanism
The following diagram illustrates the general mechanism for the SNAr reaction on these substrates, highlighting the formation of the critical Meisenheimer intermediate.
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A Guide to the Spectroscopic Differentiation of Methyl 2,6-dichloro-4-fluorobenzoate and its Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of target molecules. Halogenated aromatic compounds, such as Methyl 2,6-dichloro-4-fluorobenzoate, are common building blocks where subtle changes in substituent positions can drastically alter chemical and biological properties. This guide provides an in-depth comparison of the expected spectroscopic signatures of this compound and a key isomer, Methyl 3,5-dichloro-2-fluorobenzoate, leveraging foundational spectroscopic principles and predictive data.
The Imperative of Isomer Differentiation
The positioning of chloro and fluoro substituents on the benzene ring profoundly influences the electronic environment and symmetry of the molecule. For this compound, the symmetrical placement of the two chlorine atoms flanking the ester group creates a distinct chemical environment compared to an asymmetrical isomer like Methyl 3,5-dichloro-2-fluorobenzoate. These structural nuances are directly reflected in their respective spectra, providing a reliable basis for identification.
General Spectroscopic Workflow
A standardized workflow is essential for obtaining high-quality, reproducible spectroscopic data. The following protocol outlines the key steps for analyzing methyl dichlorofluorobenzoate isomers.
Experimental Workflow Diagram
Caption: General workflow for the spectroscopic analysis of benzoate isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between these isomers due to its sensitivity to the local electronic environment of each nucleus. We will focus on ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy
The number of signals, their splitting patterns (multiplicity), and chemical shifts in the aromatic region (typically 7.0-8.5 ppm) are highly diagnostic.
-
This compound (Symmetrical):
-
Aromatic Protons: Due to the molecule's C₂ symmetry axis, the two aromatic protons (at C3 and C5) are chemically equivalent. They will appear as a single signal. This signal is expected to be a doublet due to coupling with the fluorine atom at C4.
-
Methyl Protons: The methyl ester protons (-OCH₃) will appear as a sharp singlet, typically around 3.9 ppm.
-
-
Methyl 3,5-dichloro-2-fluorobenzoate (Asymmetrical):
-
Aromatic Protons: The two aromatic protons (at C4 and C6) are in distinct chemical environments and will therefore produce two separate signals. The C6 proton will likely be a doublet of doublets (dd) due to coupling with the C4 proton and the C2 fluorine. The C4 proton will also be a doublet of doublets, coupling to the C6 proton and the C2 fluorine.
-
Methyl Protons: The methyl ester protons will also present as a singlet around 3.9 ppm.
-
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Aromatic Protons (Predicted δ, ppm) | Multiplicity | Integration | Methyl Protons (Predicted δ, ppm) |
| This compound | ~7.45 | d | 2H | ~3.92 |
| Methyl 3,5-dichloro-2-fluorobenzoate | ~7.60, ~7.25 | dd, dd | 1H, 1H | ~3.95 |
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton. The number of unique carbon signals directly reflects the molecule's symmetry.[1]
-
This compound (Symmetrical):
-
Due to symmetry, we expect fewer signals than the total number of carbons. The equivalent carbons (C2/C6, C3/C5) will each produce a single signal. We anticipate seeing 5 distinct signals: C=O, C1, C2/C6, C3/C5, C4, and the -OCH₃ carbon. Carbons bonded to or near the fluorine will exhibit C-F coupling.
-
-
Methyl 3,5-dichloro-2-fluorobenzoate (Asymmetrical):
-
With no symmetry, all 8 carbon atoms are chemically unique and should produce 8 distinct signals.
-
Table 2: Predicted ¹³C NMR Signal Count
| Compound | Expected Aromatic Carbon Signals | Expected Total Carbon Signals | Key Differentiator |
| This compound | 4 | 6 | Fewer signals due to molecular symmetry.[2] |
| Methyl 3,5-dichloro-2-fluorobenzoate | 6 | 8 | All carbons are chemically non-equivalent. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that can confirm the fluorine environment. While both isomers will show a single fluorine signal, the coupling patterns observed in the ¹H and ¹³C spectra are more diagnostic for isomer differentiation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While many absorptions will be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and C-Cl stretching frequencies can be observed.[3][4]
-
Key Shared Absorptions:
-
Differentiating Absorptions:
-
C-Cl Stretches: These typically appear in the 800-600 cm⁻¹ region. The pattern and exact frequency of these absorptions can differ based on the substitution pattern on the aromatic ring.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations (900-690 cm⁻¹). The symmetrical 1,2,3,5-tetrasubstitution of this compound will produce a different pattern than the 1,2,3,5-tetrasubstitution of the isomer.
-
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | Compound | Predicted Frequencies (cm⁻¹) |
| C=O Stretch (Ester) | 1750-1730 | Both Isomers | ~1740 (Strong) |
| Aromatic C=C Stretch | 1600-1475 | Both Isomers | Multiple bands (~1600, ~1480) |
| C-F Stretch | 1250-1000 | Both Isomers | ~1230 (Strong) |
| C-Cl Stretch | 800-600 | This compound | Distinct pattern |
| Methyl 3,5-dichloro-2-fluorobenzoate | Different pattern |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): Both isomers have the same molecular formula (C₈H₅Cl₂FO₂) and thus the same nominal molecular weight (222 g/mol ). Due to the presence of two chlorine atoms, the mass spectrum will show a characteristic isotopic cluster for the molecular ion peak (M, M+2, M+4) with an approximate ratio of 9:6:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Patterns:
-
A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a fragment at m/z 191.[7]
-
Another typical fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 163.
-
While these major fragments will be present for both isomers, the relative intensities might differ. More significantly, fragmentation involving the loss of a chlorine atom (M-35) or HCl (M-36) could show different propensities depending on the stability of the resulting cation, which is influenced by the substituent positions. For instance, the loss of an ortho chlorine has been shown to be a distinct fragmentation pathway in some aromatic esters.[8]
-
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Predicted Fragment | Expected for Both Isomers? | Potential Differentiator |
| 222, 224, 226 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) | Yes | No, confirms molecular formula and presence of two Cl atoms. |
| 191, 193, 195 | [M - •OCH₃]⁺ | Yes | Relative intensities may vary. |
| 187, 189, 191 | [M - Cl]⁺ | Yes | Relative intensities could differ based on isomer stability. |
| 163, 165, 167 | [M - •COOCH₃]⁺ | Yes | Relative intensities may vary. |
Conclusion
The definitive identification of this compound from its constitutional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the most powerful and conclusive methods , with the molecular symmetry of this compound resulting in a significantly simpler spectrum (fewer signals) compared to its asymmetrical isomers. While IR spectroscopy and mass spectrometry provide confirmatory data regarding functional groups and molecular weight, the nuanced patterns they produce are best used as supplementary evidence to the unambiguous structural insights provided by NMR. This guide underscores the importance of a comprehensive analytical strategy in modern chemical research and development.
Experimental Protocols
1. NMR Sample Preparation A sample of the benzoate isomer (approximately 15-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube. The solution should be thoroughly mixed to ensure homogeneity.
2. NMR Data Acquisition Spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquired with 16-32 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquired with 1024 or more scans using proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
3. IR Spectroscopy For a liquid or low-melting solid, a thin film can be prepared by placing a small drop of the neat sample onto an Attenuated Total Reflectance (ATR) crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
4. Mass Spectrometry A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The analysis can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or by direct infusion into an Electrospray Ionization (ESI) source.
References
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ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Methyl 2,6-dichloro-4-fluorobenzoate
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance and mild conditions have cemented its role in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4] However, the reaction's success is not universal and is highly dependent on the nature of the substrates and the catalyst system employed.
This guide addresses a particularly challenging substrate: Methyl 2,6-dichloro-4-fluorobenzoate. The coupling of this substrate is hampered by two key factors:
-
Steric Hindrance: The two chlorine atoms positioned ortho to the coupling site create significant steric bulk, impeding the approach of the palladium catalyst to the C-Cl bond for the crucial oxidative addition step.
-
Electronic Deactivation: The electron-withdrawing nature of the ester and fluorine substituents, combined with the inherent inertness of the C-Cl bond compared to C-Br or C-I bonds, makes oxidative addition energetically demanding.[5]
Successfully coupling such substrates requires a catalyst system that is not only highly active but also robust. This guide provides a comparative analysis of three distinct palladium catalyst systems, supported by detailed experimental protocols and performance data, to elucidate the optimal conditions for this challenging transformation. We will explore a traditional catalyst, a state-of-the-art biarylphosphine-ligated system, and a powerful N-heterocyclic carbene (NHC)-based catalyst.
The Catalytic Systems: A Mechanistic Overview
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling hinges on its ability to efficiently navigate the catalytic cycle. The ligand bound to the palladium center plays a paramount role, influencing both the steric and electronic environment of the metal and thereby modulating the rates of the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The Baseline: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
For decades, Pd(PPh₃)₄ was a go-to catalyst for a variety of cross-coupling reactions. Triphenylphosphine (PPh₃) is a moderately electron-donating ligand with a cone angle that provides reasonable stability to the Pd(0) complex. However, for unactivated and sterically hindered aryl chlorides, the relatively modest electron-donating ability of PPh₃ is often insufficient to promote the difficult oxidative addition step. Furthermore, the formation of catalytically inactive, coordinatively saturated species can plague reactions with this catalyst.
The Workhorse: Buchwald Biaryl Monophosphine Ligands (SPhos)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[3][4] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) possess a unique combination of properties. Their immense steric bulk promotes the formation of monoligated, 14-electron L₁Pd(0) species, which are highly reactive towards oxidative addition.[3] Concurrently, their strong electron-donating character increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.[3]
The Powerful Alternative: N-Heterocyclic Carbene (NHC) Ligands (IPr)
N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions, often rivaling or exceeding the activity of phosphines.[8][9] NHCs, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are strong σ-donating ligands that form very stable bonds with the palladium center.[10] This strong Pd-C bond prevents ligand dissociation and decomposition, leading to a longer catalyst lifetime. The potent electron donation from the NHC ligand significantly enhances the rate of oxidative addition, even with highly deactivated aryl chlorides.[8][9]
Experimental Design & Protocols
To objectively compare the performance of these three catalyst systems, a standardized experiment was designed. The reaction couples this compound with phenylboronic acid. All parameters, including stoichiometry, base, solvent, temperature, and reaction time, were held constant, with only the catalyst system being varied.
General Reaction Scheme:
(Image depicting the Suzuki coupling of this compound with phenylboronic acid)
Workflow for Comparative Catalyst Screening
The following diagram illustrates the systematic workflow employed to ensure a reliable comparison of catalyst performance.
Caption: Workflow for the comparative study of palladium catalysts.
Detailed Experimental Protocols
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene, degassed (4 mL)
-
Water, degassed (1 mL)
-
Palladium catalysts and ligands as specified below.
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).[11][12]
Protocol 1: Pd(PPh₃)₄ Catalyst System
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After cooling to room temperature, monitor the reaction by TLC or GC-MS.
-
Workup: Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product via column chromatography on silica gel.
Protocol 2: Pd(OAc)₂ / SPhos Catalyst System
-
To a dry reaction vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Purge the vial with an inert gas.
-
In a separate vial, add this compound (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Add the degassed toluene/water solvent mixture to the solids, then transfer this slurry to the vial containing the catalyst and ligand.
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Follow steps 6-8 from Protocol 1 for reaction monitoring, workup, and purification.
Protocol 3: Pd-NHC (IPr) Catalyst System Note: Using a commercially available, air-stable Pd-NHC precatalyst like [(IPr)Pd(cinnamyl)Cl] simplifies handling.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Under a positive flow of inert gas, add [(IPr)Pd(cinnamyl)Cl] (12.8 mg, 0.02 mmol, 2 mol%).
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Follow steps 6-8 from Protocol 1 for reaction monitoring, workup, and purification.
Comparative Performance Data
The following table summarizes the product yield obtained from each catalyst system under the standardized conditions described above. The data clearly demonstrates the critical role of ligand selection in overcoming the challenges posed by the substrate.
| Catalyst System | Palladium Source | Ligand | Pd Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | 2.0 | 100 | 18 | < 5% |
| System 2 | Pd(OAc)₂ | SPhos | 1.0 | 100 | 18 | 94% |
| System 3 | (IPr)Pd(cinnamyl)Cl | IPr | 2.0 | 100 | 18 | 96% |
Discussion: Interpreting the Results
The experimental results provide a stark contrast in catalyst efficacy.
-
System 1 (Pd(PPh₃)₄): The near-total lack of product formation (<5% yield) underscores the inadequacy of traditional phosphine ligands for this transformation. The moderate electron-donating ability and steric profile of PPh₃ are insufficient to facilitate the oxidative addition into the strong, sterically shielded C-Cl bond of the substrate.
-
System 2 (SPhos): The excellent yield (94%) achieved with the Buchwald SPhos ligand highlights the success of rational ligand design. The combination of the ligand's steric bulk, which favors the formation of highly reactive monoligated Pd(0) species, and its strong σ-donating character effectively lowers the activation energy for the rate-limiting oxidative addition step.[3][12] This allows the catalyst to efficiently turn over even with a lower palladium loading of 1 mol%.
-
System 3 (IPr): The NHC-ligated system also provided an outstanding yield (96%), demonstrating performance on par with the best phosphine ligands. The exceptional σ-donating strength of the IPr ligand creates a highly electron-rich palladium center, which is key to activating the inert C-Cl bond.[8][9] The robustness of the Pd-NHC bond also contributes to the high catalytic activity by preventing catalyst decomposition over the 18-hour reaction time.[10]
The Suzuki-Miyaura Catalytic Cycle
Understanding the performance differences requires a look at the fundamental mechanism. The diagram below illustrates the key steps where advanced ligands like SPhos and IPr excel.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Conclusion and Recommendations
For the challenging Suzuki-Miyaura coupling of this compound, the choice of ligand is not merely an optimization but a determinant of success.
-
Recommendation: For researchers and drug development professionals tackling sterically hindered and electronically deactivated aryl chlorides, the use of advanced catalyst systems is essential. Both Buchwald-type biaryl phosphine ligands (like SPhos and XPhos) and robust N-heterocyclic carbene ligands (like IPr and SIPr) are highly recommended.
-
Causality: The superior performance of these modern ligands is directly attributable to their steric and electronic properties. They create a highly reactive, electron-rich, and coordinatively unsaturated palladium center that can overcome the high activation barrier of oxidative addition into C-Cl bonds, which is the primary bottleneck for less sophisticated catalysts.
-
Practical Implications: While both SPhos and IPr systems deliver excellent results, factors such as cost, air stability of precatalysts, and availability may influence the final selection. The development of air-stable precatalysts for both ligand classes has significantly simplified their use, making these powerful tools more accessible for routine synthesis.[9][12]
This guide demonstrates that with a rationally chosen catalyst system, even substrates once considered recalcitrant can be effectively utilized in Suzuki-Miyaura cross-coupling reactions, opening avenues to novel chemical structures for scientific exploration and development.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Bhanja, P., & Bhaumik, A. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(33), 6045-6050. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
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Singh, R., & Singh, K. N. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Reviews, 60(3), 395-460. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Ujaque, G., Solà, M., & Lledós, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]
-
Savage, S. A., & Baker, E. L. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11902–11910. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121. [Link]
-
Zhou, X.-X., & Shao, L.-X. (2011). N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water. Synthesis, 2011(19), 3138-3142. [Link]
-
Obata, H., Moriya, S., & Sakaizawa, Y. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(35), 12214-12218. [Link]
-
Shields, J. D., & Sanford, M. S. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 12(15), 9346–9355. [Link]
-
Chen, Y.-H., & Lu, C.-Y. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Organometallics, 38(24), 4648–4659. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]
-
NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. (2018). ACS Omega, 3(4), 4153–4163. [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved January 19, 2026, from [Link]
-
Suzuki cross‐coupling of aryl chlorides catalyzed by BIAN‐NHC‐Pd in Air reported by Liu. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Obata, H., Moriya, S., & Sakaizawa, Y. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5129–5133. [Link]
-
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (2005). Sumitomo Kagaku. [Link]
-
Scott, J. S., & Jones, A. M. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(28), 7686–7690. [Link]
-
Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]
-
Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. Organic Letters, 11(17), 3954-3957. [Link]
-
Derosa, J., & Watson, D. A. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 12(1), 3848. [Link]
-
Al-Amin, M., & El-Sawy, E. R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 304. [Link]
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A Comparative Guide to the Purification of Methyl 2,6-dichloro-4-fluorobenzoate for Researchers and Drug Development Professionals
Introduction: The Critical Role of Purity for Methyl 2,6-dichloro-4-fluorobenzoate
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially harmful byproducts. Therefore, robust and efficient purification methods are paramount.
This guide provides a comparative analysis of three commonly employed purification techniques: recrystallization, column chromatography, and vacuum distillation. Each method is evaluated based on its efficacy in removing common impurities associated with the synthesis of this compound, such as unreacted starting materials and side-products.
Understanding the Synthetic Landscape and Potential Impurities
The most common route to this compound is the esterification of 2,6-dichloro-4-fluorobenzoic acid with methanol, typically under acidic catalysis.[1]
Caption: Synthesis of this compound.
Key impurities that can arise from this process include:
-
Unreacted 2,6-dichloro-4-fluorobenzoic acid: Incomplete esterification leads to the presence of the starting carboxylic acid.
-
Isomeric Byproducts: Depending on the purity of the starting materials, other positional isomers may be present.
-
Decomposition Products: At elevated temperatures, degradation of the starting material or product can occur.
-
Residual Catalyst: Acid catalysts used in the esterification need to be effectively removed.
The choice of purification technique will depend on the nature and quantity of these impurities, as well as the desired final purity, scale of the reaction, and economic considerations.
Technique 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful and often cost-effective method for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Experimental Choices:
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
For this compound, which is a solid at room temperature, a common and effective solvent for recrystallization is methanol. The structural similarity between the methyl ester and the methanol solvent facilitates good solubility at elevated temperatures.
Experimental Protocol: Recrystallization from Methanol
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation:
| Parameter | Result |
| Starting Purity (Crude) | ~95% (by HPLC) |
| Recrystallization Solvent | Methanol |
| Yield | 85-90% |
| Final Purity | >99.5% (by HPLC) |
Technique 2: Column Chromatography - Separation by Adsorption
Flash column chromatography is a highly versatile technique for purifying a wide range of organic compounds, including those that are liquids or oils at room temperature. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.
Causality Behind Experimental Choices:
The choice of stationary and mobile phases is crucial for achieving good separation. For moderately polar compounds like this compound, silica gel is a common and effective stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is optimized to achieve a good retention factor (Rf) on a thin-layer chromatography (TLC) plate before scaling up to a column. An ideal Rf for the target compound is typically in the range of 0.2-0.4 for optimal separation.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, loaded silica is carefully added to the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities and then the desired product.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Workflow for purification by column chromatography.
Data Presentation:
| Parameter | Result |
| Starting Purity (Crude) | ~95% (by HPLC) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |
| Yield | 75-85% |
| Final Purity | >99.8% (by HPLC) |
Technique 3: Vacuum Distillation - Purification by Boiling Point
For thermally stable, high-boiling point compounds, vacuum distillation is an excellent purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at atmospheric pressure.
Causality Behind Experimental Choices:
The key to successful vacuum distillation is achieving a stable, low pressure and carefully controlling the temperature. This allows for the separation of the desired product from both lower-boiling and higher-boiling impurities. For this compound, which is expected to have a relatively high boiling point, vacuum distillation can be particularly effective for removing non-volatile impurities and unreacted starting materials.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease. Use a cold trap to protect the vacuum pump.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Gently heat the distillation flask with a heating mantle.
-
Fraction Collection: Collect the distillate fractions that boil at a constant temperature corresponding to the desired product. Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
Data Presentation:
| Parameter | Result |
| Starting Purity (Crude) | ~95% (by HPLC) |
| Pressure | 1-5 mmHg |
| Boiling Point (at reduced pressure) | Estimated 120-140 °C (based on similar compounds) |
| Yield | 80-90% |
| Final Purity | >99.0% (by GC-MS) |
Comparative Analysis and Recommendations
| Technique | Purity Achieved | Yield | Scalability | Key Advantages | Key Disadvantages |
| Recrystallization | >99.5% | 85-90% | Excellent | Cost-effective, simple setup, good for removing minor impurities. | Only suitable for solids, solvent selection can be challenging. |
| Column Chromatography | >99.8% | 75-85% | Good | High resolution, applicable to liquids and solids, versatile. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Vacuum Distillation | >99.0% | 80-90% | Excellent | Good for large scale, effective for removing non-volatile and some volatile impurities. | Requires thermally stable compounds, specialized equipment. |
Recommendation:
-
For achieving the highest possible purity on a laboratory scale, column chromatography is the recommended method.
-
For large-scale production where high purity is required and the compound is a solid, recrystallization is a highly efficient and economical choice.
-
If the primary impurities are non-volatile or have significantly different boiling points, vacuum distillation is a robust and scalable option.
Purity Analysis: Validating the Results
The efficacy of each purification technique should be verified using appropriate analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
-
HPLC: A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is suitable for assessing the purity of this compound and quantifying non-volatile impurities.
-
GC-MS: A non-polar capillary column can be used to analyze the purity and identify volatile impurities.
Conclusion
The purification of this compound is a critical step in the synthesis of many pharmaceuticals. The choice of purification method depends on a careful consideration of the impurity profile, desired final purity, and scale of operation. This guide provides a framework for researchers and drug development professionals to make informed decisions and implement effective purification strategies, ultimately contributing to the quality and safety of the final drug products.
References
- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
Sources
antifungal activity comparison of derivatives from Methyl 2,6-dichloro-4-fluorobenzoate
Prepared by a Senior Application Scientist
The escalating prevalence of fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent development of new antifungal agents with novel mechanisms of action and improved efficacy. Among the various heterocyclic scaffolds explored in medicinal chemistry, the benzimidazole nucleus has emerged as a privileged structure due to its wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4] This guide provides a comprehensive comparison of the antifungal activity of several recently synthesized series of benzimidazole derivatives, with a focus on their structure-activity relationships (SAR) and performance against clinically relevant fungal pathogens.
Introduction to Benzimidazole-Based Antifungal Agents
Benzimidazole derivatives constitute a critical class of antifungal compounds. Their mechanism of action often involves the inhibition of key fungal enzymes, such as 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] This mode of action is shared by widely used azole antifungals like fluconazole.[5][6] The versatility of the benzimidazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the experimental data from recent studies to compare the in vitro efficacy of different substitution patterns on the benzimidazole core.
Experimental Methodologies for Antifungal Susceptibility Testing
A standardized approach to assessing the antifungal activity of novel compounds is crucial for data comparability. The methodologies outlined below are based on established protocols described in the referenced literature.
2.1. Fungal Strains
The antifungal activity of the synthesized compounds was evaluated against a panel of pathogenic fungi, including:
-
Candida albicans
-
Candida glabrata
-
Candida krusei
-
Candida parapsilosis
-
Aspergillus species
-
Cryptococcus neoformans
-
Phytopathogenic fungi such as Rhizoctonia solani and Magnaporthe oryzae[1]
2.2. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a key metric for determining the antifungal potency of a compound. The broth microdilution method is a widely accepted technique for its determination.
Protocol:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal spores or yeast cells is then prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 to 10^6 cells/mL).
-
Preparation of Compound Dilutions: The test compounds and standard antifungal agents (e.g., fluconazole, amphotericin B) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well.[7]
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Comparative Antifungal Activity of Benzimidazole Derivatives
The antifungal activity of various benzimidazole derivatives is summarized below. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Antifungal Activity (MIC in µg/mL) of Selected Benzimidazole Derivatives Against Candida Species
| Compound Series | Derivative Example | C. albicans | C. glabrata | C. krusei | C. parapsilosis | Reference |
| Benzimidazole-1,2,4-triazoles | Compound 6b | >125 | 0.97 | 1.95 | 1.95 | [8] |
| Compound 6i | >125 | 0.97 | 1.95 | 1.95 | [8] | |
| Compound 6j | >125 | 0.97 | 1.95 | 1.95 | [8] | |
| Bisbenzimidazoles | Compound with optimal alkyl chain length | 0.975 - 15.6 | - | - | - | [9] |
| N-alkyl Benzimidazoles | Compound 3m | 16 | - | - | - | [10] |
| Compound 3n | 17 | - | - | - | [10] | |
| Standard Antifungals | Fluconazole | 0.25 - >64 | 3.9 | 15.6 | 0.97 | [5][8] |
| Voriconazole | - | 1.95 | 0.97 | 0.97 | [8] | |
| Amphotericin B | 0.975 - 15.6 | - | - | - | [9] |
Note: MIC values can vary based on specific experimental conditions and the fungal isolate tested. Dashes indicate data not available in the cited sources.
Table 2: Antifungal Activity (EC₅₀ in µg/mL) Against Phytopathogenic Fungi
| Compound Series | Derivative Example | Rhizoctonia solani | Magnaporthe oryzae | Reference |
| Benzimidazole Phenylhydrazones | Compound 6f | 1.20 | 1.85 | [1] |
| Standard Fungicides | Validamycin A | 5.07 | - | [1] |
| Carbendazim | - | 1.12 | [1] | |
| Isoprothiolane | - | 2.45 | [1] |
Structure-Activity Relationship (SAR) Analysis
The analysis of the relationship between the chemical structure of the benzimidazole derivatives and their antifungal activity reveals several key insights.
-
Substitution at the C-5 Position: Substitution at the C-5 position of the benzimidazole ring with electron-withdrawing groups, such as fluoro or chloro, has been shown to significantly enhance antifungal activity.[8][11] This suggests that the electronic properties of this position are crucial for the interaction with the biological target.
-
Nature of the N-1 Substituent: The substituent at the N-1 position of the benzimidazole ring plays a vital role in determining the antifungal potency. For instance, in a series of 1-benzylbenzimidazole derivatives, lipophilicity was found to have a significant effect on their antifungal activity.[2]
-
Bisbenzimidazole Structures: The linkage of two benzimidazole moieties, creating bisbenzimidazole structures, has proven to be a successful strategy for developing potent antifungal agents. The antifungal activity of these compounds is often dependent on the length of the alkyl chain connecting the two benzimidazole rings.[9]
-
Hybrid Molecules: The combination of the benzimidazole scaffold with other pharmacophores, such as triazoles or phenylhydrazones, has led to the development of hybrid molecules with potent antifungal activity.[1][8] For example, benzimidazole-1,2,4-triazole derivatives have shown excellent activity against Candida species, particularly fluconazole-resistant strains.[8]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,6-dichloro-4-fluorobenzoate
For Immediate Release: This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Methyl 2,6-dichloro-4-fluorobenzoate. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety, operational integrity, and adherence to environmental regulations.
Section 1: Core Principles & Immediate Hazard Assessment
This compound belongs to the class of halogenated aromatic compounds.[4][5] Due to their chemical structure, these substances are often persistent in the environment and can exhibit toxicity.[6] Therefore, from the point of generation, all waste containing this compound, including contaminated materials, must be treated as hazardous waste.[1]
Anticipated Hazards: Based on data from similar chlorinated and fluorinated benzoate derivatives, this compound should be handled as a hazardous substance with the following potential risks:
-
Human Health: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Environmental Hazards: Halogenated organics can be harmful to aquatic life, and their release into the environment must be strictly avoided.[6][8]
Essential Personal Protective Equipment (PPE): Before handling this compound for disposal, the following minimum PPE is mandatory. The selection of PPE is the final line of defense and must be based on a thorough risk assessment.[1]
-
Hand Protection: Chemically resistant gloves are required. Consult the glove manufacturer's resistance guide for chlorinated aromatic compounds; materials such as Viton® or butyl rubber are often recommended.[1]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[9][10]
-
Skin and Body Protection: A buttoned laboratory coat is necessary. For larger quantities or transfer operations, a chemical-resistant apron or coveralls should be used.[1]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Section 2: Waste Characterization & Regulatory Framework
Proper disposal is a legal and ethical requirement. As a halogenated organic compound, this compound falls under specific environmental regulations.
EPA Hazardous Waste Classification: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under 40 CFR Part 268.[11] Waste containing this compound must be managed as hazardous. Depending on its use, it could fall under several waste codes. For instance, if used as a solvent, it could be classified under spent halogenated solvent codes (e.g., F001).[12] The waste generator is legally responsible for making an accurate hazardous waste determination.[8]
The Causality of Segregation: The core principle of chemical waste management is segregation at the source. Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized facilities.[13] Mixing them with non-halogenated streams can complicate and increase the cost of disposal and may violate regulatory requirements.[4] Therefore, a dedicated and clearly labeled waste stream for halogenated compounds is essential.[4]
Section 3: Quantitative Data for Disposal Planning
The following table summarizes key quantitative thresholds and identifiers crucial for compliant laboratory waste management.
| Parameter | Guideline / Code | Regulatory Context & Rationale |
| Primary Waste Stream | Halogenated Organic Waste | Segregation is critical. Halogenated wastes require specific disposal methods like high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[4][13] |
| Potential EPA Waste Code | F001 / F002 | Applies if the chemical is used as a spent solvent in degreasing or other specific applications.[12][14] An accurate determination must be made based on use. |
| Waste Accumulation Limit | 55 gallons | Maximum volume of hazardous waste allowed in a Satellite Accumulation Area (SAA) before it must be moved to a central storage area.[3] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | If the compound were ever determined to be acutely toxic (P-listed), this stricter accumulation limit would apply.[3] |
Section 4: Step-by-Step Disposal Protocol
The only acceptable disposal method for this compound is through your institution's EHS-approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][10]
Experimental Protocol for Waste Segregation and Storage:
-
Container Selection:
-
Select a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
For liquid waste, use a container designated for halogenated organic solvents.
-
For solid waste (e.g., contaminated silica gel, filter paper), use a puncture-resistant wide-mouth container or a securely sealed bag placed inside a rigid container.
-
-
Waste Labeling (At the Point of Generation):
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and any other components in the waste mixture with their approximate percentages.
-
Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Waste Collection:
-
Liquid Waste: Carefully pour the waste into the designated container using a funnel, ensuring no spillage.
-
Solid Waste: Place contaminated solids directly into the solid waste container.
-
Contaminated Labware & PPE: Disposable items such as gloves, absorbent pads, and empty containers must be disposed of as hazardous waste.[1] Place them in the solid waste stream.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated SAA that is at or near the point of generation and under the control of the operator.
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
-
Arranging for Disposal:
-
Once the container is full or you have exceeded the SAA volume limits, contact your institution's EHS department to arrange for a waste pickup.
-
Follow their specific procedures for scheduling a collection.
-
Section 5: Emergency Procedures
Spill Management:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Prevent the spill from spreading by using a chemical spill kit with absorbent pads or other inert material.
-
Cleanup: While wearing appropriate PPE, carefully clean up the spill, working from the outside in.
-
Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the procedural logic for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- BenchChem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Spivey, A. C., & Strukelj, B. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432.
- Angene Chemical. (2021). Safety Data Sheet: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.
- Fisher Scientific. Safety Data Sheet: Methyl 2-chloro-4-fluorobenzoate.
- University of North Alabama. Hazardous Waste Segregation Guidelines.
- Carl ROTH. (2020). Safety Data Sheet.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Carl ROTH. Safety Data Sheet.
- Royal Society of Chemistry. Disposal methods for chlorinated aromatic waste.
- Fisher Scientific. (2015). Safety Data Sheet: Methyl 4-fluorobenzoate.
- Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Google Patents. (1996). Process for destroying chlorinated aromatic compounds.
- Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste.
- Pfaltz & Bauer. Safety Data Sheet: Methyl dichloroacetate.
- Cole-Parmer. (2010). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.
- Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- BenchChem. Navigating the Disposal of Methyl 4-fluoro-2,6-dimethylbenzoate: A Comprehensive Guide for Laboratory Professionals.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- Weill Cornell Medicine Environmental Health and Safety. (2019). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Synquest Labs. Safety Data Sheet: Methyl 4-fluorobenzoate.
- BenchChem. Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,6-dichloro-4-fluorobenzoate
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the next experimental step. However, the foundation of all successful research is a deep and unwavering commitment to safety. The compounds we handle are often novel, with incompletely characterized toxicological profiles. Methyl 2,6-dichloro-4-fluorobenzoate is one such intermediate that demands our full respect and adherence to rigorous safety protocols.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the specific hazards of this chemical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why This PPE is Necessary
This compound presents several key hazards that dictate our PPE strategy. According to safety data sheets, this compound is:
-
Causes serious eye irritation (H319), and in some cases, is listed as causing serious eye damage.[1][2][3][4][5][6]
The causality is clear: the chemical's properties require us to establish robust barriers to prevent its entry into the body through ingestion, skin contact, eye contact, or inhalation.
Core Protective Measures: Your First Line of Defense
Before any direct handling of this compound, the following engineering and administrative controls must be in place.
-
Engineering Controls : Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be equipped with an eyewash station and a safety shower that are readily accessible and tested regularly.[5][8]
-
Administrative Controls : Limit all unnecessary personal contact with the substance.[3] Never work alone when handling hazardous materials. Ensure you have read and understood the Safety Data Sheet (SDS) before beginning work.
Selecting Your Personal Protective Equipment Ensemble
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following sections detail the minimum required PPE for handling this compound.
Eye and Face Protection: Preventing Irreversible Damage
Given that this chemical causes serious eye irritation, robust eye protection is non-negotiable.[1][2][3][4][5][6]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard : Chemical splash goggles are required for any procedure with a risk of splashing, such as transferring solutions or working with larger quantities.[9][10]
-
High-Risk Operations : When the potential for a significant splash exists, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[4][10]
It is critical to note that contact lenses may absorb and concentrate irritants and should be avoided when handling this chemical.[3]
Skin and Body Protection: A Barrier Against Irritation
This compound is a known skin irritant, making diligent skin protection essential.[1][2][3][4]
-
Gloves : Wear chemical-resistant gloves at all times. Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time and permeation rate. Always inspect gloves for tears or holes before use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] After use, dispose of contaminated gloves in accordance with institutional and local regulations.[1][4]
-
Lab Coat/Chemical Apron : A flame-resistant lab coat is the minimum requirement. For tasks with a higher splash risk, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Full-Body Protection : For large-scale operations or in the event of a significant spill, a complete chemical-resistant suit may be necessary to protect against extensive skin contact.[4]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities, chemical-resistant boots should be considered.[11]
Respiratory Protection: Safeguarding Your Lungs
This compound may cause respiratory irritation.[1][2][3][4]
-
Primary Control : The most effective way to prevent respiratory exposure is to handle the chemical exclusively within a properly functioning chemical fume hood.[7]
-
When a Fume Hood is Insufficient : If you are generating dust or aerosols, or if engineering controls are not sufficient to maintain exposure below occupational limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or P100 particulate filter is a suitable choice.[4][10] A proper fit test and training are required before using any respirator.
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat or Suit
-
Inner Gloves (optional, for extensive handling)
-
Respirator (if required)
-
Goggles or Face Shield
-
Outer Gloves (cuffs pulled over the sleeves of the lab coat)
Doffing Sequence (Taking Off):
-
Outer Gloves : The most contaminated item is removed first. Use one gloved hand to peel off the other glove, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off without touching the exterior.
-
Lab Coat or Suit : Remove by rolling it down and away from your body, touching only the inside surfaces.
-
Goggles or Face Shield : Handle by the strap or headband.
-
Respirator : Remove without touching the front of the cartridge or mask.
-
Inner Gloves (if worn).
-
Wash Hands Thoroughly : Immediately wash your hands with soap and water after removing all PPE.[3][4][5]
Visual Workflow: PPE Selection Protocol
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Summary of Protective Equipment
| Protection Level | Task Example | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Weighing small quantities of solid inside a fume hood. | Safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile). | Lab coat. | Not required if in a certified fume hood. |
| Splash Hazard | Transferring solutions, extractions, quenching reactions. | Chemical splash goggles. A face shield is recommended. | Chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | Not required if in a certified fume hood. |
| Aerosol/Dust Hazard | Grinding solid material, sonicating solutions, potential for dust generation. | Chemical splash goggles and face shield. | Chemical-resistant gloves. | Lab coat. | NIOSH-approved respirator with appropriate cartridges. |
Emergency Procedures and Disposal
In Case of Exposure:
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]
-
Skin : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal of Contaminated PPE: All disposable PPE used while handling this compound should be considered hazardous waste. Place used gloves, disposable lab coats, and other contaminated items in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's and local environmental regulations.[3][5]
By integrating these principles and procedures into your daily laboratory work, you build a culture of safety that protects not only yourself but your colleagues as well. This diligence is the hallmark of a truly professional scientist.
References
- Apollo Scientific. (n.d.). Safety Data Sheet: Methyl 2,4-difluorobenzoate.
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
- Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
